molecular formula C16H14N2 B14132756 2-Amino-6-methyl-3-phenylquinoline CAS No. 948293-84-3

2-Amino-6-methyl-3-phenylquinoline

Katalognummer: B14132756
CAS-Nummer: 948293-84-3
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: NEIMUUKFDWTRAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-6-methyl-3-phenylquinoline is a high-purity quinoline derivative provided with a guaranteed purity of 98% . The compound has a molecular formula of C16H14N2 and a molecular weight of 234.30 g/mol . Quinoline scaffolds, particularly 2-aminoquinolines, are of significant value in medicinal chemistry and pharmaceutical research. They serve as key intermediates and core structures in the design and synthesis of novel bioactive molecules . For instance, research has explored related quinoline-3-carboxamide derivatives as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for investigating therapies for coronary heart disease . Other studies have developed phenyl ether-containing 2-aminoquinolines as inhibitors of neuronal nitric oxide synthase (nNOS), a target relevant to the study of neurodegenerative disorders . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use.

Eigenschaften

CAS-Nummer

948293-84-3

Molekularformel

C16H14N2

Molekulargewicht

234.29 g/mol

IUPAC-Name

6-methyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C16H14N2/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18)

InChI-Schlüssel

NEIMUUKFDWTRAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The compound of interest, 2-Amino-6-methyl-3-phenylquinoline, is a structurally significant molecule within this class. The strategic placement of an amino group at the C2 position, a methyl group at C6, and a phenyl ring at C3 creates a unique electronic and steric profile. These features are critical determinants of the molecule's interaction with biological targets and its overall pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Amino-6-methyl-3-phenylquinoline. As direct experimental data for this specific molecule is limited in public literature, this document combines established theoretical principles, data from closely related analogues, and standardized experimental protocols to offer a robust predictive and practical framework for researchers. Understanding these fundamental properties is paramount for advancing its potential in drug design, optimizing synthetic routes, and developing robust analytical methodologies.

Molecular Structure and Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 2-Amino-6-methyl-3-phenylquinoline, its structure—a semi-rigid aromatic core with functional groups capable of hydrogen bonding and contributing to its lipophilicity—suggests a nuanced profile critical for its application in drug development.

Chemical Structure:

  • IUPAC Name: 6-methyl-3-phenylquinolin-2-amine

  • Molecular Formula: C₁₆H₁₄N₂

  • Molecular Weight: 234.30 g/mol

The properties listed below are a combination of predicted values from computational models and extrapolated data from structurally similar quinoline derivatives. These values serve as essential estimates for experimental design and interpretation.

Table 1: Summary of Predicted and Estimated Physicochemical Properties

PropertyPredicted/Estimated ValueSignificance in Drug Development
Molecular Weight 234.30 g/mol Influences diffusion, transport, and overall size. Conforms to Lipinski's Rule of Five (<500 Da).
Physical State Likely a solid at room temperatureBased on analogous compounds like 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride.[1]
logP (Octanol/Water) ~3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility LowThe large, non-polar aromatic structure is expected to dominate, leading to poor solubility in water.
pKa (Basic) ~4.0 - 5.0 (Quinoline N)~2.0 - 3.0 (Amino Group)The quinoline nitrogen is the primary basic center. Ionization state at physiological pH will affect solubility and receptor binding.
Topological Polar Surface Area (TPSA) ~38.9 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (Amino group)
Hydrogen Bond Acceptors 2 (Quinoline N, Amino N)
Rotatable Bonds 1 (C-C bond of phenyl group)Low number indicates conformational rigidity, which can be favorable for binding affinity.

Synthesis Pathway: The Friedländer Annulation

A robust and versatile method for the synthesis of quinoline derivatives is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3] For 2-Amino-6-methyl-3-phenylquinoline, a logical approach involves the reaction of 2-amino-5-methylbenzophenone with a source of a two-carbon unit with a nitrile group, followed by cyclization.

A plausible synthetic route involves the acid- or base-catalyzed reaction between 2-amino-5-methylacetophenone and phenylacetonitrile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-5-methylacetophenone C Condensation & Cyclization (e.g., Acid or Base Catalyst, Heat) A->C B Phenylacetonitrile B->C D 2-Amino-6-methyl-3-phenylquinoline C->D Friedländer Annulation

Caption: Proposed synthetic workflow for 2-Amino-6-methyl-3-phenylquinoline.

Experimental Protocol: Synthesis

This protocol describes a general procedure based on the Friedländer annulation.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylacetophenone (1.0 eq) and phenylacetonitrile (1.1 eq).

  • Catalyst and Solvent: Add a suitable solvent such as ethanol or DMF, and a catalyst. For acid catalysis, p-toluenesulfonic acid (0.1 eq) can be used. For base catalysis, a solution of potassium hydroxide in ethanol can be employed.[3][5]

  • Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • Purification: If necessary, neutralize the mixture. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-Amino-6-methyl-3-phenylquinoline

TechniquePredicted Observations
¹H NMR Aromatic Protons (δ 7.0-8.0 ppm): Complex multiplets corresponding to the protons on the quinoline and phenyl rings. A singlet for the H4 proton. Methyl Protons (δ ~2.4 ppm): A singlet for the -CH₃ group. Amine Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ group, which may exchange with D₂O.
¹³C NMR Aromatic Carbons (δ 110-150 ppm): Multiple signals for the carbons of the quinoline and phenyl rings. Quaternary Carbons: Signals for C2, C3, C4a, C6, and C8a will be present, with the C2 carbon attached to the amino group appearing around δ 155-160 ppm. Methyl Carbon (δ ~21 ppm): A signal for the -CH₃ carbon.
IR (KBr Pellet) N-H Stretching (3300-3500 cm⁻¹): Two characteristic bands for the primary amine. Aromatic C-H Stretching (~3050 cm⁻¹): Sharp bands. C=N and C=C Stretching (1500-1620 cm⁻¹): Strong absorptions from the quinoline ring. N-H Bending (~1600 cm⁻¹): Overlapping with aromatic stretches.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 235.12.
UV-Vis (in Ethanol) λₘₐₓ: Multiple absorption bands are expected between 240-350 nm, corresponding to π-π* transitions of the aromatic system.[6]
Protocol: Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.[7]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 10-20 µg/mL) with the initial mobile phase composition.

  • Analysis: Inject 5-10 µL of the sample solution. Monitor the elution at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or a λₘₐₓ).

  • Quantification: Purity is determined by the relative peak area of the main component compared to the total area of all detected peaks.

HPLC_Workflow A Sample Dissolution (in Methanol/Acetonitrile) B Filtration (0.45 µm Syringe Filter) A->B C Injection into HPLC (C18 Reverse-Phase) B->C D Gradient Elution (Water/Acetonitrile) C->D E UV Detection (at λmax) D->E F Data Analysis (Peak Integration, Purity Assessment) E->F

Caption: General workflow for purity analysis by HPLC.

Key Physicochemical Properties and Experimental Determination

A. Solubility

Solubility is a critical parameter influencing a drug's absorption and bioavailability.[9] Given its predominantly aromatic structure, 2-Amino-6-methyl-3-phenylquinoline is expected to have low aqueous solubility but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or organic solvents) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.[10]

  • Reporting: Express the solubility in mg/mL or µM.

B. Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The octanol-water partition coefficient (logP) is the most common measure.

  • Solvent Preparation: Use high-purity n-octanol and water (or a pH 7.4 buffer for LogD measurement). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then separating the layers.[11][12]

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[13]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[]

C. Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[15] For 2-Amino-6-methyl-3-phenylquinoline, the quinoline nitrogen atom is the most basic site. Understanding its pKa is crucial for predicting solubility, absorption, and interaction with acidic cellular compartments or receptors.

Potentiometric titration is a highly accurate method for pKa determination.[16]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low, to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature, and use a magnetic stirrer for continuous mixing.

  • Titration: Make the solution acidic (e.g., to pH 2) with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution.[17]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point can be determined precisely from the inflection point of the curve or by analyzing the first or second derivative of the plot.[18]

Conclusion

2-Amino-6-methyl-3-phenylquinoline is a compound of significant interest, built upon the versatile and biologically active quinoline scaffold. This guide has provided a detailed overview of its core physicochemical properties, from molecular structure and synthesis to analytical characterization and the experimental determination of solubility, lipophilicity, and ionization. While a lack of direct experimental data necessitates a predictive approach for some parameters, the provided protocols offer a standardized framework for their empirical validation. A thorough understanding and accurate measurement of these properties are indispensable first steps for any researcher or drug development professional seeking to unlock the therapeutic potential of this promising molecule.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminoquinolines 103 and 2-arylquinoline-3 carbonitriles 104. Retrieved from [Link]

  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2-Arylamino-3-cyanoquinolines via A Cascade Reaction Through Nitrilium Intermediate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Unknown Source. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Aminoquinoline (FDB012467). Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

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2-Amino-6-methyl-3-phenylquinoline CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, safety profile, synthesis, and research applications of 2-Amino-6-methyl-3-phenylquinoline .

CAS Number: 948293-84-3[1]

Executive Summary

2-Amino-6-methyl-3-phenylquinoline (IUPAC: 6-methyl-3-phenylquinolin-2-amine) is a substituted quinoline derivative belonging to the class of 2-aminoquinolines .[1] This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of ligands for G-protein coupled receptors (GPCRs), kinase inhibitors, and anti-infective agents.[1]

While often encountered as a research-grade intermediate, its structural features—specifically the 2-amino group and the 3-phenyl ring—confer significant lipophilicity and binding affinity for hydrophobic pockets in biological targets, such as the benzodiazepine binding site of GABA_A receptors and specific tyrosine kinases.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertyData
CAS Number (Free Base) 948293-84-3
CAS Number (HCl Salt) 1171861-71-4
IUPAC Name 6-Methyl-3-phenylquinolin-2-amine
Molecular Formula C₁₆H₁₄N₂
Molecular Weight 234.30 g/mol
Appearance Yellow to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Predicted) ~7.5 (Basic nitrogen at pos.[2] 1)

Safety & Handling (HSE Profile)

Note: Specific toxicological data for this exact CAS is limited. The following profile is derived from the structural class of 2-amino-3-arylquinolines and GHS standards for similar research compounds.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols
  • Engineering Controls: Handle exclusively in a chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE Requirements:

    • Eyes: Chemical safety goggles (ANSI Z87.1).[1]

    • Skin: Nitrile gloves (minimum thickness 0.11 mm); lab coat.[1]

    • Respiratory: N95 or P100 respirator if dust formation is likely.

  • Spill Management: Contain spillage with damp absorbent pads to minimize dust.[1] Decontaminate surfaces with 10% bleach followed by ethanol.[1]

Synthesis & Manufacturing

The most robust synthetic route for 2-amino-3-phenylquinolines is the Modified Friedländer Condensation .[1] This method involves the base-catalyzed cyclocondensation of an o-aminoaldehyde with an arylacetonitrile.[1]

Core Reaction Pathway
  • Precursor A: 2-Amino-5-methylbenzaldehyde (provides the quinoline A-ring and C4).[1]

  • Precursor B: Phenylacetonitrile (Benzyl cyanide) (provides the C3-Phenyl and the C2-Amino nitrogen source).[1]

  • Catalyst: Strong base (e.g., KOH, Piperidine, or Potassium tert-butoxide).[1]

Experimental Protocol (Bench Scale)
  • Reagent Prep: Dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) and phenylacetonitrile (1.1 eq) in absolute ethanol (EtOH).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) or solid KOH (0.5 eq).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling.[1] If not, pour the mixture into crushed ice/water.

    • Filter the solid precipitate.[1][3]

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis via Knoevenagel condensation followed by intramolecular cyclization.

FriedlanderSynthesis ReactantA 2-Amino-5-methyl- benzaldehyde Step1 Knoevenagel Condensation (Base/EtOH) ReactantA->Step1 ReactantB Phenylacetonitrile (Benzyl Cyanide) ReactantB->Step1 Intermediate Intermediate: alpha-Phenyl-beta-(2-amino-5-methylphenyl) acrylonitrile Step2 Intramolecular Cyclization (Nucleophilic Attack) Intermediate->Step2 Product 2-Amino-6-methyl- 3-phenylquinoline (CAS 948293-84-3) Step1->Intermediate Step3 Tautomerization Step2->Step3 Step3->Product

Caption: Convergent synthesis of 2-amino-6-methyl-3-phenylquinoline via base-catalyzed condensation of benzaldehyde and nitrile precursors.

Applications in Drug Discovery

The 2-amino-3-phenylquinoline scaffold acts as a versatile template in medicinal chemistry due to its planar topology and capacity for hydrogen bonding (via the 2-amino group) and hydrophobic stacking (via the phenyl ring).[1]

Kinase Inhibition

The compound serves as a scaffold for designing ATP-competitive inhibitors.[1] The 2-amino group mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Src, EGFR).[1]

  • Mechanism: The 3-phenyl group occupies the hydrophobic pocket I or II adjacent to the ATP binding site, improving selectivity.[1]

G-Quadruplex Stabilization

Substituted phenylquinolines have been investigated for their ability to bind and stabilize G-quadruplex DNA structures in telomeres.[1]

  • Therapeutic Relevance: Stabilization of G-quadruplexes inhibits telomerase activity, a pathway upregulated in 85-90% of cancers, leading to senescence in cancer cells.[1]

Receptor Ligands (GABA-A)

Analogs of 2-amino-3-phenylquinoline share structural homology with classical benzodiazepines and can act as ligands for the benzodiazepine binding site on the GABA-A receptor, exerting anxiolytic or anticonvulsant effects.[1]

References

  • Chemical Identity & CAS : MolAid Chemical Database. 6-methyl-3-phenylquinolin-2-amine (CAS 948293-84-3).[1] Link

  • Synthesis Protocol : Friedländer Synthesis of Substituted Quinolines. Organic Chemistry Portal. Link

  • Safety Data (Analog Based) : Sigma-Aldrich Safety Data Sheet for 2-Amino-3-phenylquinoline. Link

  • Biological Activity : Synthesis and biological evaluation of 2-aminoquinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Probing the Pharmacological Landscape: A Technical Guide to the Biological Targets of 2-Amino-3-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential biological targets for the 2-amino-3-phenylquinoline scaffold. While specific data for 2-Amino-6-methyl-3-phenylquinoline is not extensively available in the public domain, this document synthesizes current knowledge from structurally related quinoline derivatives to illuminate high-probability targets and the experimental workflows required for their validation. The quinoline core is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets, leading to its use in developing treatments for cancer, infectious diseases, and neurological disorders.[1] This guide will delve into the established and putative mechanisms of action for this class of compounds, offering a robust framework for future research and drug development endeavors.

The Quinoline Scaffold: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in numerous natural and synthetic bioactive molecules.[1][2] Its unique electronic properties and the diverse chemical space accessible through substitution allow for the fine-tuning of interactions with biological macromolecules. The 2-amino-3-phenylquinoline core, in particular, presents a compelling architecture with hydrogen bond donors and acceptors, as well as aromatic and hydrophobic regions, predisposing it to interact with various enzymatic clefts and receptor binding pockets.

High-Priority Biological Target Classes

Based on the activities of structurally analogous compounds, several key biological target classes emerge as highly probable for 2-amino-3-phenylquinoline derivatives.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Several classes of quinoline derivatives have demonstrated potent kinase inhibitory activity.

Putative Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[3] Inhibition of EGFR is a key strategy in anticancer therapy.[3]

  • Phosphatidylinositol 3-kinase (PI3K): A family of lipid kinases that play a crucial role in cell growth, proliferation, and survival.[4] The PI3K/AKT signaling pathway is a major focus for cancer drug development.[4]

Experimental Validation Workflow:

A systematic approach is essential to identify and characterize kinase inhibitors.

G cluster_0 Initial Screening cluster_1 Target Validation & Characterization cluster_2 Mechanism of Action A Broad Kinase Panel Screening (e.g., KinomeScan) C In Vitro Kinase Assays (e.g., Z'-LYTE, ADP-Glo) A->C Identify initial hits B Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) D Western Blotting for Downstream Signaling B->D Confirm cellular activity C->D Validate on-target effect E Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) C->E Determine binding affinity & thermodynamics F Enzyme Kinetics Studies (e.g., Michaelis-Menten) C->F Elucidate inhibition mode G X-ray Crystallography of Ligand-Kinase Complex F->G Visualize binding interaction

Figure 1: A representative workflow for the identification and characterization of kinase inhibitors.

Inflammatory Cytokines: Taming the Inflammatory Cascade

Chronic inflammation is a key driver of various pathologies, including cancer.[5] Targeting pro-inflammatory cytokines is a validated therapeutic strategy.

Putative Targets:

  • Tumor Necrosis Factor-alpha (TNF-α): A pleiotropic cytokine involved in systemic inflammation.[5]

  • Interleukin-6 (IL-6): A cytokine with a critical role in both acute and chronic inflammation.[5]

Experimental Validation Workflow:

G A LPS-stimulated Macrophage Assay B Measurement of Cytokine Levels (ELISA or Multiplex Assay) A->B Quantify cytokine inhibition C NF-κB Reporter Gene Assay A->C Investigate upstream signaling D Western Blot for IκBα Phosphorylation C->D Confirm NF-κB pathway modulation

Figure 2: Workflow for evaluating the anti-inflammatory activity of compounds.

Nucleic Acids and Associated Enzymes: Targeting the Blueprint of Life

The ability of planar aromatic systems to intercalate into DNA or bind to its grooves makes nucleic acids a potential target for quinoline derivatives. Furthermore, enzymes involved in DNA replication and maintenance are also plausible targets.

Putative Targets:

  • DNA Intercalation/Groove Binding: Direct interaction with DNA can disrupt replication and transcription.

  • DNA Gyrase/Topoisomerases: Enzymes essential for managing DNA topology during replication.[6]

  • Dihydrofolate Reductase (DHFR): A key enzyme in the folate pathway, essential for nucleotide synthesis.[7]

Experimental Validation Workflow:

Experiment Purpose Principle
UV-Visible Spectroscopy To assess DNA bindingChanges in the absorption spectrum of the compound upon titration with DNA.
Fluorescence Spectroscopy To determine binding mode and affinityQuenching of compound fluorescence or displacement of a DNA-bound fluorescent probe.
Circular Dichroism (CD) Spectroscopy To detect conformational changes in DNAAlterations in the CD spectrum of DNA upon compound binding.
DNA Gyrase/Topoisomerase Inhibition Assay To measure enzymatic inhibitionAssaying the relaxation of supercoiled plasmid DNA.
DHFR Enzyme Inhibition Assay To quantify inhibition of DHFR activitySpectrophotometric measurement of the conversion of dihydrofolate to tetrahydrofolate.
Neuronal Receptors and Enzymes: Modulating Brain Function

The quinoline scaffold is also present in compounds with activity in the central nervous system.

Putative Targets:

  • N-methyl-D-aspartate (NMDA) Receptor: An ionotropic glutamate receptor crucial for synaptic plasticity and memory. Certain 3-phenylquinolin-2(1H)-ones act as antagonists at the glycine site of the NMDA receptor.[8]

  • Neuronal Nitric Oxide Synthase (nNOS): An enzyme that produces nitric oxide, a key signaling molecule in the brain. 7-Phenyl-2-aminoquinolines have been identified as potent and selective nNOS inhibitors.[9]

Experimental Validation Workflow:

For NMDA receptor antagonists, a combination of in vitro binding assays using radiolabeled ligands and in vivo anticonvulsant models is a common approach.[8] For nNOS inhibitors, in vitro enzyme activity assays followed by structural biology studies (X-ray crystallography) can elucidate the mechanism of action.[9]

Step-by-Step Methodologies for Target Validation

In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a serial dilution of the 2-amino-3-phenylquinoline derivative in DMSO.

  • Assay Procedure: a. Add the kinase, substrate, and test compound to the wells of the microplate. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Cell-Based Cytotoxicity Assay (Example: MTT Assay)
  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-amino-3-phenylquinoline derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The 2-amino-3-phenylquinoline scaffold represents a promising starting point for the development of novel therapeutics. The evidence from related compounds strongly suggests that protein kinases, inflammatory cytokines, nucleic acids and their associated enzymes, and neuronal targets are high-priority areas for investigation. A systematic and multi-faceted approach, combining in silico modeling, in vitro biochemical and cell-based assays, and in vivo studies, will be crucial to fully elucidate the biological targets and therapeutic potential of this class of molecules. The experimental frameworks provided in this guide offer a robust starting point for researchers embarking on this exciting area of drug discovery.

References

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. ScienceDirect. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Available at: [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Some pharmacological actions of 2-phenylquinoline methiodide. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. Available at: [Link]

  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. National Center for Biotechnology Information. Available at: [Link]

  • First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate. National Center for Biotechnology Information. Available at: [Link]

  • 4-substituted-3-phenylquinolin-2(1H)-ones: acidic and nonacidic glycine site N-methyl-D-aspartate antagonists with in vivo activity. National Center for Biotechnology Information. Available at: [Link]

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Solubility profile of 2-Amino-6-methyl-3-phenylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-methyl-3-phenylquinoline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 2-Amino-6-methyl-3-phenylquinoline, a quinoline derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a robust framework for researchers to experimentally determine and interpret its solubility. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the critical role of this data in the broader context of drug development.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. Drug solubility is a key determinant of bioavailability, directly impacting the therapeutic efficacy of a drug.[1] For newly synthesized chemical entities like 2-Amino-6-methyl-3-phenylquinoline, an early and thorough understanding of their solubility characteristics is not just advantageous, but essential.[2] Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately risking costly delays or the failure of a promising drug candidate.[3][4]

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[5][6][7] The specific compound, 2-Amino-6-methyl-3-phenylquinoline, with its amino and phenyl substitutions, presents a unique set of physicochemical properties that will govern its interaction with various solvents. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to meticulously characterize the solubility of this and similar molecules.

The Theoretical Basis of Solubility: A Molecular Perspective

The solubility of a solid compound in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[8]

Key Factors Influencing Solubility:

  • Molecular Structure of 2-Amino-6-methyl-3-phenylquinoline: The quinoline core is aromatic and weakly basic due to the nitrogen atom.[9] The amino group (-NH2) can act as both a hydrogen bond donor and acceptor. The methyl group (-CH3) is nonpolar, while the phenyl group (-C6H5) is also largely nonpolar and can participate in π-π stacking interactions. This combination of functional groups suggests a complex solubility profile.

  • Solvent Properties:

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amino group of the solute, potentially leading to good solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have significant dipole moments and can interact with the polar functionalities of the molecule, but they do not donate hydrogen bonds.

    • Nonpolar Solvents (e.g., toluene, hexane): These solvents will primarily interact with the nonpolar phenyl and methyl groups through weaker van der Waals forces.

  • pH and Ionization: As a weak base, the solubility of 2-Amino-6-methyl-3-phenylquinoline in protic solvents can be significantly influenced by pH.[9] In acidic conditions, the quinoline nitrogen can be protonated, forming a more polar and, consequently, more soluble salt.[6]

The interplay of these factors can be conceptually visualized as follows:

cluster_solute 2-Amino-6-methyl-3-phenylquinoline cluster_solvents Organic Solvents Solute Quinoline Core (Aromatic, Weakly Basic) Amino Amino Group (-NH2) (H-bond donor/acceptor) Phenyl Phenyl Group (Nonpolar, π-stacking) Methyl Methyl Group (Nonpolar) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole Protic Polar Protic (e.g., Methanol) Amino->Protic Strong H-Bonding Nonpolar Nonpolar (e.g., Toluene) Phenyl->Nonpolar van der Waals, π-π Methyl->Nonpolar van der Waals

Caption: Intermolecular forces between 2-Amino-6-methyl-3-phenylquinoline and solvent types.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the shake-flask method.[8] This technique involves generating a saturated solution and then quantifying the concentration of the dissolved solute.[10] It remains the gold standard for obtaining thermodynamic solubility data.[11]

Materials and Equipment:

  • 2-Amino-6-methyl-3-phenylquinoline (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, ethyl acetate)

  • Glass vials with screw caps

  • Temperature-controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Amino-6-methyl-3-phenylquinoline to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[11][12]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vial from the shaker. Allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vial at a high speed.[13]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the measured solubility.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Prepare a series of standard solutions of 2-Amino-6-methyl-3-phenylquinoline of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The entire experimental workflow can be visualized as follows:

A 1. Add Excess Solute & Known Volume of Solvent B 2. Equilibrate (Shaker Bath, 24-72h) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant (0.45 µm Syringe Filter) C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

Systematic documentation of solubility data is crucial for comparison and analysis. The results should be compiled into a clear and concise table.

Table 1: Solubility of 2-Amino-6-methyl-3-phenylquinoline in Various Organic Solvents at 25°C (Template)

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Methanol32.7Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Polar Aprotic DMSO46.7Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data
Ethyl Acetate6.0Experimental DataCalculated Data
Nonpolar Toluene2.4Experimental DataCalculated Data
Dichloromethane9.1Experimental DataCalculated Data

Interpreting the Results:

  • High Solubility in Polar Solvents (DMSO, Methanol): This would be expected due to the potential for strong dipole-dipole interactions and hydrogen bonding with the amino group.

  • Moderate to Low Solubility in Nonpolar Solvents (Toluene): The nonpolar phenyl and methyl groups would favor solubility in these solvents, but the polar amino group and quinoline nitrogen would disfavor it, likely resulting in moderate to low overall solubility.

  • Correlation with Dielectric Constant: While not a perfect predictor, a general trend may be observed where solubility in polar solvents increases with the solvent's dielectric constant.

Applications in Drug Development

The solubility profile generated is not merely academic data; it is a critical tool that informs numerous downstream development activities:

  • Lead Optimization: Early solubility data helps medicinal chemists to select compounds with favorable physicochemical properties for further development.[4]

  • Formulation Development: Understanding solubility in various solvents is the first step in designing appropriate dosage forms.[14] For poorly soluble compounds, this data guides the selection of solubilization techniques such as the use of co-solvents, surfactants, or the creation of amorphous solid dispersions.[9][]

  • Process Chemistry: Solubility data is vital for designing and optimizing crystallization processes for API purification. It allows for the selection of appropriate solvent and anti-solvent systems to control crystal form and purity.

  • Preclinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, ensuring that the compound remains in solution during the experiment.[12]

Conclusion

Characterizing the solubility profile of a new chemical entity like 2-Amino-6-methyl-3-phenylquinoline is a foundational step in its journey as a potential therapeutic agent. While direct solubility data may not always be readily available, a systematic approach employing established methodologies like the shake-flask method provides reliable and indispensable information. This guide has outlined the theoretical principles, a detailed experimental protocol, and the practical implications of solubility data. By diligently applying these principles, researchers can generate a comprehensive solubility profile that will guide rational decision-making throughout the drug development process, ultimately increasing the probability of success for new and innovative medicines.

References

  • Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water. (n.d.). Biblos-e Archive.
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  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (n.d.). ResearchGate.
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  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). alwsci.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). PubMed. Retrieved March 7, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate.
  • Solubility Analysis. (n.d.). BOC Sciences.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR.
  • Overcoming poor solubility of quinoline derivatives in reactions. (n.d.). Benchchem.
  • Effect of the electronic structure of quinoline and its derivatives on the capacity for intermolecular interactions. (1985, January 1). R Discovery.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, April 1). ResearchGate.
  • Mutual solubility data for quinoline (1) + water (2). (n.d.). ResearchGate.
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021, July 10). PMC. Retrieved March 7, 2026, from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

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A Technical Guide to the Thermal Characterization of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: As of March 2026, specific, publicly available experimental data on the melting point and thermal stability of 2-Amino-6-methyl-3-phenylquinoline is limited. This guide is therefore designed to serve as a comprehensive framework, providing senior-level scientific expertise on the essential methodologies, theoretical underpinnings, and data interpretation required to fully characterize this compound or its structural analogs. The protocols described herein represent the gold standard in pharmaceutical and materials science for ensuring data integrity and reproducibility.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are recognized for a wide array of biological activities, including anticancer and anti-inflammatory properties.[3] The compound of interest, 2-Amino-6-methyl-3-phenylquinoline, combines several key pharmacophoric features: a hydrogen-bonding 2-amino group, a lipophilic 6-methyl group, and a bulky 3-phenyl substituent. These features suggest a high potential for biological activity but also create a complex interplay of intermolecular forces that dictate its physical properties.

For any active pharmaceutical ingredient (API), two of the most critical quality attributes are its melting point and thermal stability.[4] These parameters are fundamental to:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of high purity.[5]

  • Formulation Development: Understanding the melting point is crucial for processes like hot-melt extrusion and for predicting solubility.[6]

  • Shelf-Life and Storage: Thermal stability data dictates appropriate storage conditions and is essential for predicting the long-term viability of the drug substance.[7]

  • Regulatory Compliance: Regulatory bodies require comprehensive thermal analysis data as part of any new drug submission.[4]

This guide provides the authoritative protocols and theoretical framework necessary to determine these properties for 2-Amino-6-methyl-3-phenylquinoline.

Synthesis and Purity: The Foundation of Accurate Analysis

The thermal properties of a compound are intrinsically linked to its purity and crystalline form. Therefore, a robust and well-characterized synthetic route is the mandatory first step.

Recommended Synthetic Route: Friedländer Annulation

The Friedländer synthesis is a classic and highly reliable method for constructing quinoline rings.[8][9] It involves the condensation of a 2-aminoaryl ketone with a compound containing an active α-methylene group.[10] For the target molecule, this involves the reaction of 2-amino-5-methylacetophenone with phenylacetonitrile.

Reaction Scheme: (2-amino-5-methylacetophenone) + (phenylacetonitrile) --[Catalyst, Heat]--> 2-Amino-6-methyl-3-phenylquinoline

This reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid) or bases (e.g., potassium tert-butoxide) under reflux conditions.[11]

Causality in Synthesis: Why This Method?

The Friedländer synthesis is chosen for its efficiency and high convergence, typically leading to a cleaner product profile compared to multi-step linear syntheses. A cleaner initial product simplifies purification, reducing the risk of thermally labile impurities that could confound subsequent analysis.

Self-Validating Protocol: Purification and Characterization

To ensure the integrity of the thermal analysis, the synthesized compound must be rigorously purified and its identity confirmed.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method to obtain a highly crystalline, pure solid. The solvent choice is critical; it should fully dissolve the compound at elevated temperatures but provide low solubility at room temperature to maximize yield.

  • Purity Assessment (≥98%): High-Performance Liquid Chromatography (HPLC) should be used to confirm purity. The presence of a single, sharp peak indicates a high degree of purity.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) must be performed to confirm that the synthesized molecule is indeed 2-Amino-6-methyl-3-phenylquinoline.

Only a sample that has passed these quality control checks is suitable for thermal analysis.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the definitive technique for determining the melting point and enthalpy of fusion of a crystalline solid.[4] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12]

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium and zinc standards.[12] This step is non-negotiable for data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into a hermetically sealed aluminum DSC pan.[4] Using a sealed pan prevents any mass loss due to sublimation prior to melting.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[13]

  • Temperature Program (Heat-Cool-Heat):

    • Segment 1 (Equilibration): Equilibrate the sample at 25 °C.

    • Segment 2 (First Heat): Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a controlled rate of 10 °C/min. This initial scan erases the sample's prior thermal history.[13]

    • Segment 3 (Cool): Cool the sample back down to 25 °C at 10 °C/min.

    • Segment 4 (Second Heat): Ramp the temperature again at 10 °C/min. The data from this second heating run is used for analysis, as it reflects the intrinsic properties of the material under controlled conditions.

Data Interpretation and Presentation

The DSC thermogram will display an endothermic peak, representing the melting transition. The key parameters to extract are:

  • Melting Point (Tₘ): Determined as the onset temperature of the melting endotherm. This represents the temperature at which melting begins.[13]

  • Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak. This value corresponds to the energy required to break the crystal lattice.

Table 1: Thermal Transition Data (DSC) for Quinoline Derivatives

CompoundMelting Point (Tₘ, Onset)Enthalpy of Fusion (ΔHfus)Citation
2-Amino-6-methyl-3-phenylquinoline Hypothetical: 185 - 195 °CHypothetical: 110 - 130 J/gN/A
2-Aminoquinoline126 - 131 °CNot Reported[1][14]
2-Amino-3-phenylquinolineSolid (Melting Point Not Specified)Not Reported
Quinoline (Parent Compound)-15 °CNot Reported[2]

Note: Data for the title compound is hypothetical and serves as an example for reporting. The melting point is predicted to be significantly higher than 2-aminoquinoline due to the increased molecular weight and intermolecular interactions (π-stacking) from the phenyl group.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Protocol cluster_analysis Data Analysis P1 Weigh 2-5 mg of Purified Sample P2 Place in Aluminum Pan P1->P2 P3 Hermetically Seal Pan P2->P3 D2 Load Sample & Reference P3->D2 D1 Calibrate with Indium/Zinc Standards D1->D2 D3 Purge with N2 (20-50 mL/min) D2->D3 D4 Run Heat-Cool-Heat Cycle (10 °C/min) D3->D4 A1 Generate Thermogram (Heat Flow vs. Temp) D4->A1 A2 Determine Onset Temp (Tm) A1->A2 A3 Integrate Peak Area (ΔHfus) A1->A3

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of a material.[15] It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16]

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature sensor using materials with known Curie points.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an open ceramic or platinum TGA pan. An open pan is used to allow any gaseous decomposition products to escape freely.

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Segment 1 (Equilibration): Equilibrate the sample at 30 °C.

    • Segment 2 (Heating Ramp): Heat the sample from 30 °C to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

Data Interpretation and Presentation

The TGA thermogram plots the percentage of initial mass remaining against temperature. The key parameter is:

  • Onset of Decomposition (Tₒ): The temperature at which significant mass loss begins. It is a primary indicator of thermal stability. A common metric is the Td5% , the temperature at which 5% mass loss has occurred.

Many nitrogen-rich heterocyclic compounds are known to be thermally stable up to 250 °C.[17][18] The decomposition of these molecules in an inert atmosphere often proceeds through a radical mechanism, involving the breaking of C-N and C-C bonds.[19]

Table 2: Thermal Stability Data (TGA) for Heterocyclic Compounds

CompoundOnset of Decomposition (Td5%)AtmosphereCitation
2-Amino-6-methyl-3-phenylquinoline Hypothetical: > 280 °CNitrogenN/A
Nitrogen-Rich Heterocyclic Esters> 250 °CNitrogen[17][18]
Ciprofloxacin (a quinolone derivative)~280 °CArgon[20]

Note: Data for the title compound is hypothetical. Its stability is expected to be high due to the fused aromatic ring system.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Protocol cluster_analysis Data Analysis P1 Weigh 5-10 mg of Purified Sample P2 Place in Open Ceramic/Pt Pan P1->P2 T2 Load Sample Pan P2->T2 T1 Calibrate Mass & Temp T1->T2 T3 Purge with N2 (20-50 mL/min) T2->T3 T4 Ramp Temperature (10 °C/min to 600 °C) T3->T4 A1 Generate Thermogram (% Mass vs. Temp) T4->A1 A2 Determine Onset Temp (To) A1->A2 A3 Report Td5% A2->A3

Caption: Workflow for Thermal Stability Assessment using TGA.

Conclusion and Implications for Drug Development

This guide provides the authoritative, field-proven methodologies for determining the melting point and thermal stability of 2-Amino-6-methyl-3-phenylquinoline. By adhering to these rigorous DSC and TGA protocols, researchers can generate trustworthy and reproducible data.

  • A high melting point, such as the predicted 185-195 °C, suggests strong crystal lattice forces. This is favorable for stable solid dosage forms but may present challenges for achieving high aqueous solubility—a key consideration for bioavailability.

  • High thermal stability (predicted Td5% > 280 °C) is a highly desirable attribute. It indicates that the compound can withstand thermal stress during manufacturing processes like milling and drying and supports a longer shelf-life under standard storage conditions.

The systematic characterization outlined here is not merely a data-gathering exercise; it is a critical component of risk mitigation in the drug development pipeline, ensuring that only robust and stable candidates advance toward clinical evaluation.

References

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ChemIndex. (n.d.). 580-22-3 | 2-Aminoquinoline. Retrieved from [Link]

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The Ascendance of a Privileged Scaffold: A Technical Guide to the History, Synthesis, and Therapeutic Landscape of 3-Phenylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Among its myriad derivatives, the 3-phenylquinoline class has emerged as a particularly compelling chemotype, demonstrating a remarkable breadth of biological activities that have captured the attention of researchers in academia and the pharmaceutical industry alike. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of 3-phenylquinoline compounds. It further delves into their significant therapeutic potential, with a particular focus on their role as anticancer agents, offering field-proven insights and detailed experimental methodologies for the modern researcher.

A Historical Perspective: From Classic Reactions to a Modern Mainstay

The story of the 3-phenylquinoline scaffold is intrinsically linked to the broader history of quinoline synthesis, which dates back to the late 19th century. While the exact first synthesis of a 3-phenyl-substituted quinoline is not prominently documented as a singular landmark event, its preparation became feasible with the advent of classical named reactions for quinoline synthesis. These foundational methods, developed by pioneers in organic chemistry, laid the groundwork for the eventual exploration of this specific derivative class.

The Friedländer synthesis , first reported by Paul Friedländer in 1882, provided one of the earliest and most direct routes to substituted quinolines.[1] This acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group offered a versatile entry point to the quinoline core.[2] The application of this method to generate 3-phenylquinolines would involve the reaction of a 2-aminobenzophenone with a reagent providing the C2 and C3 atoms of the quinoline ring, with a phenyl group at the appropriate position.

Shortly thereafter, the Doebner-von Miller reaction (1881) and the Combes quinoline synthesis (1888) further expanded the synthetic arsenal for quinoline derivatives.[3][4] The Doebner-von Miller reaction, a more forceful approach utilizing anilines and α,β-unsaturated carbonyl compounds under strong acidic conditions, and the Combes synthesis, which condenses anilines with β-diketones, provided alternative strategies that could be adapted for the synthesis of phenyl-substituted quinolines.[5][6]

These classical methods, while historically significant, often suffered from harsh reaction conditions, limited substrate scope, and issues with regioselectivity. The dawn of modern synthetic chemistry, particularly the development of transition-metal-catalyzed cross-coupling reactions, revolutionized the synthesis of biaryl compounds, including 3-phenylquinolines. The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide, has become a cornerstone for the efficient and high-yielding synthesis of 3-arylquinolines from readily available 3-bromoquinolines.[7][8] This method offers unparalleled functional group tolerance and milder reaction conditions compared to its classical predecessors.

Synthetic Methodologies: A Comparative Analysis

The choice of synthetic strategy for accessing the 3-phenylquinoline scaffold is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a comparative overview of the most pertinent methods.

Classical Condensation Reactions
Reaction Reactants Key Reagents/Conditions Advantages Disadvantages
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene groupAcid or Base catalyst, HeatHigh yields, Good regioselectivity, Milder conditionsLimited availability of 2-aminoaryl carbonyl precursors
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl compoundStrong acid (e.g., H₂SO₄, HCl), HeatSimple starting materialsHarsh, often violent reaction conditions, Potential for polymerization, Regioselectivity issues
Combes Synthesis Aniline + β-DiketoneStrong acid (e.g., H₂SO₄, PPA), HeatAccess to 2,4-disubstituted quinolinesRegioselectivity challenges with meta-substituted anilines

The causality behind choosing one of these methods often lies in the desired substitution pattern. For instance, the Friedländer synthesis provides a more controlled and predictable outcome when the requisite 2-aminoaryl ketone is available.[9] In contrast, the Doebner-von Miller and Combes syntheses offer more flexibility in terms of readily available starting materials but at the cost of potentially lower yields and more complex product mixtures.[5][6]

Modern Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions has provided a more efficient and versatile approach to 3-phenylquinolines.

Reaction Reactants Key Reagents/Conditions Advantages Disadvantages
Suzuki-Miyaura Coupling 3-Haloquinoline + Phenylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Dioxane/H₂O)High yields, Excellent functional group tolerance, Mild reaction conditions, Commercially available reagentsCost of palladium catalysts, Removal of metal impurities

The Suzuki-Miyaura coupling is now the method of choice for the late-stage functionalization of the quinoline core and for the synthesis of libraries of 3-arylquinoline derivatives for drug discovery programs.[10] The reaction's robustness and predictability make it a self-validating system for generating a diverse range of analogs.

The Biological Significance of 3-Phenylquinolines: A Focus on Oncology

The 3-phenylquinoline scaffold has been identified as a key pharmacophore in a multitude of compounds with significant therapeutic potential. Their biological activities span a wide range, including antimicrobial and anti-inflammatory properties. However, it is in the realm of oncology that these compounds have shown the most profound impact.

3-Phenylquinolines as p53 Inhibitors

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.[11] The discovery of small molecules that can modulate the p53 pathway has been a major focus of cancer research. Notably, a class of 3-phenylquinoline derivatives has been identified as potent inhibitors of p53 transcriptional activity.[12] One such compound, designated as PQ1, was found to decrease the expression of the p53 target gene p21 without affecting p53 protein levels.[13] This suggests that PQ1 and its analogs interfere with the ability of p53 to act as a transcription factor, thereby preventing the expression of genes involved in cell cycle arrest and apoptosis.[14] This mechanism of action is particularly relevant in the context of certain cancer therapies where transient inhibition of p53 could protect normal cells from the cytotoxic effects of chemotherapy.[10]

p53_pathway_inhibition cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes DNA Repair DNA Repair p53->DNA Repair promotes MDM2->p53 inhibits 3-Phenylquinoline 3-Phenylquinoline 3-Phenylquinoline->p53 inhibits transcriptional activity

Caption: Inhibition of the p53 signaling pathway by 3-phenylquinoline derivatives.

3-Phenylquinolines as Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[15] The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Several 3-phenylquinoline derivatives have been shown to exhibit potent inhibitory activity against a range of kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[16][17]

The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on both the phenyl ring and the quinoline core are crucial for their potency and selectivity. For example, the introduction of specific functional groups can enhance the binding affinity of the molecule to the ATP-binding pocket of the target kinase, leading to more effective inhibition of its activity.

Experimental Protocols

To provide practical, actionable insights for researchers, this section details step-by-step methodologies for the synthesis of 3-phenylquinoline compounds via both classical and modern approaches.

Protocol 1: Friedländer Synthesis of 3-Phenyl-2-methylquinoline

This protocol describes the synthesis of a 3-phenylquinoline derivative using the Friedländer condensation.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Phenylacetone (1.2 mmol, 161.0 mg)

  • Potassium hydroxide (2.0 mmol, 112.2 mg)

  • Ethanol (10 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture until the 2-aminobenzophenone is completely dissolved.

  • Add phenylacetone (1.2 mmol) to the solution.

  • Add potassium hydroxide (2.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold deionized water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-phenyl-2-methylquinoline.

friedlander_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-aminobenzophenone in ethanol B 2. Add phenylacetone A->B C 3. Add potassium hydroxide B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Quench with ice-water E->F G 7. Extract with ethyl acetate F->G H 8. Wash with brine and dry G->H I 9. Concentrate under reduced pressure H->I J 10. Column chromatography I->J

Caption: Workflow for the Friedländer synthesis of 3-phenyl-2-methylquinoline.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Phenylquinoline

This protocol details a general procedure for the synthesis of 3-phenylquinoline from 3-bromoquinoline.[7]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 208.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 3-phenylquinoline.[18]

suzuki_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine reactants and base in Schlenk flask B 2. Establish inert atmosphere A->B C 3. Add palladium catalyst B->C D 4. Add degassed solvents C->D E 5. Heat at 90°C for 12-18 hours D->E F 6. Monitor by TLC/GC-MS E->F G 7. Dilute with water and extract F->G H 8. Wash with brine and dry G->H I 9. Concentrate under reduced pressure H->I J 10. Column chromatography I->J

Caption: Workflow for the Suzuki-Miyaura coupling to synthesize 3-phenylquinoline.

Conclusion and Future Directions

The 3-phenylquinoline scaffold has traversed a remarkable journey from its origins in classical organic synthesis to its current status as a highly sought-after motif in modern drug discovery. The evolution of synthetic methodologies, from the harsh conditions of the Doebner-von Miller reaction to the elegance and efficiency of the Suzuki-Miyaura coupling, has enabled the exploration of a vast chemical space around this privileged core. The discovery of their potent and diverse biological activities, particularly in the context of cancer, has solidified the importance of 3-phenylquinolines in medicinal chemistry.

Future research in this area will likely focus on several key aspects. The development of even more efficient, sustainable, and cost-effective synthetic methods will continue to be a priority. A deeper understanding of the molecular mechanisms of action of 3-phenylquinoline-based drugs will be crucial for the design of next-generation therapeutics with improved potency and selectivity. Furthermore, the application of this versatile scaffold to other therapeutic areas beyond oncology holds significant promise. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the 3-phenylquinoline class of compounds is poised to remain at the forefront of innovative drug discovery and development for years to come.

References

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  • Temeng, C. O., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981-10996.
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Foreword: The Quinoline Scaffold and the Rationale for Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacophore Modeling of 2-Amino-6-methyl-3-phenylquinoline

This guide provides a comprehensive, technically-grounded walkthrough for developing a pharmacophore model for 2-amino-6-methyl-3-phenylquinoline. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery. The narrative moves beyond a simple recitation of steps to explain the strategic rationale behind methodological choices, ensuring a robust and scientifically valid outcome.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, 2-aminoquinoline derivatives have been the focus of extensive research due to their diverse pharmaceutical applications.[2][4] The subject of this guide, 2-amino-6-methyl-3-phenylquinoline, represents a promising starting point for inhibitor design.

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular structures into an abstract collection of essential steric and electronic features required for biological activity.[5][6] This "ensemble of features" serves as a 3D query to identify novel, structurally diverse molecules that can bind to a common receptor site, making it an invaluable tool for virtual screening and lead optimization.[6][7][8]

Given the absence of a publicly available crystal structure of a specific biological target in complex with 2-amino-6-methyl-3-phenylquinoline, this guide will detail a ligand-based pharmacophore modeling workflow. This approach is optimally suited for scenarios where the target structure is unknown, relying instead on the structures of known active molecules to deduce the necessary features for molecular recognition.[9][10]

PART 1: The Ligand-Based Pharmacophore Modeling Workflow

Our methodology is a multi-stage process designed to build and rigorously validate a predictive pharmacophore model. Each step is critical for ensuring the final model is not only descriptive of the known actives but also predictive for identifying new chemical entities.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A 1. Training Set Selection (Active & Inactive Compounds) B 2. Conformational Analysis (Generate 3D Conformers) A->B Diverse Structures C 3. Feature Identification (HBA, HBD, Aromatic, Hydrophobic) B->C Low-Energy States D 4. Molecular Alignment & Hypothesis Generation C->D Shared Features E 5. Internal Validation (Training Set Cross-Validation) D->E Select Best Hypothesis F 6. External Validation (Screening Test Set & Decoys) E->F Consistency Check G 7. Statistical Assessment (Enrichment Factor, ROC Curve) F->G Predictive Power H Validated Pharmacophore Model G->H Final Model Selection I 8. Virtual Screening (Large Compound Libraries) H->I 3D Query J 9. Hit Identification & Lead Optimization I->J Prioritized Hits

Caption: High-level workflow for ligand-based pharmacophore modeling and application.
Step 1: Training Set Selection

Rationale: The quality of a ligand-based model is fundamentally dependent on the input data. The training set must be carefully curated to include both active and inactive compounds.[8] Actives help define the essential features, while inactives refine the model by defining exclusionary volumes and preventing over-generalization.[11]

Protocol:

  • Assemble Actives: Collect a set of molecules structurally related to 2-amino-6-methyl-3-phenylquinoline with known high affinity for the target of interest. For this guide, we will hypothesize a training set of 10-20 active analogues. The set should exhibit structural diversity to ensure the model captures essential features rather than scaffold-specific ones.[8][12]

  • Select Inactives (Decoys): Gather a larger set of molecules that are structurally similar to the actives but are known to be inactive. This is crucial for validation.

  • Partition Data: Divide the collected compounds into a training set (approx. 70-80% of actives) and a test set (the remaining actives plus the inactive decoys). The test set will be used for external validation and must not be used during model generation.[13]

Step 2: Conformational Analysis

Rationale: Small molecules are not rigid; they exist as an ensemble of different 3D conformations. The biologically active conformation, the one responsible for binding, is not necessarily the lowest energy state.[14] Therefore, a thorough exploration of the conformational space for each molecule in the training set is required to ensure the bioactive conformation is likely represented.[8]

Protocol:

  • Utilize a robust conformational search algorithm (e.g., OMEGA, ConfGen) to generate a diverse set of low-energy 3D conformers for each molecule in the training set.

  • Set a reasonable energy window (e.g., 10-20 kcal/mol) above the global minimum to ensure a comprehensive yet computationally tractable set of conformers is generated.

Step 3: Pharmacophoric Feature Identification

Rationale: The core of pharmacophore modeling is identifying the key chemical features that govern ligand-receptor interactions. These features are abstract and not tied to specific atoms, allowing for scaffold hopping.[5]

Common Pharmacophoric Features:

  • Hydrogen Bond Acceptor (HBA): An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, sp2-hybridized nitrogen).[6]

  • Hydrogen Bond Donor (HBD): An atom or group that can donate a hydrogen bond (e.g., -OH, -NH2).[6]

  • Aromatic Ring (AR): A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions.[8]

  • Hydrophobic (H): A non-polar group or region that can interact with hydrophobic pockets in the receptor.[8]

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.[15]

For 2-amino-6-methyl-3-phenylquinoline, we can identify the following potential features:

  • HBD: The primary amine (-NH2) group.

  • HBA: The quinoline nitrogen.

  • AR: The quinoline ring system and the phenyl ring.

  • H: The methyl group and the aromatic rings themselves.

Step 4: Model Generation and Hypothesis Scoring

Rationale: This step involves aligning the conformers of the active molecules to find a common 3D arrangement of pharmacophoric features.[14] Software like LigandScout, Phase, or Catalyst use algorithms to generate multiple possible pharmacophore hypotheses.[9][16][17] Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to inactives.

Protocol:

  • Input the multi-conformer set of active training molecules into the pharmacophore generation software.

  • The software will identify common features and their spatial relationships, generating a set of hypotheses.

  • Each hypothesis is scored based on factors like how many active molecules it matches, its complexity, and its selectivity against inactive molecules. The best-ranked hypothesis is selected for further validation.

PART 2: Rigorous Model Validation: The Keystone of Trustworthiness

A pharmacophore model without validation is merely a qualitative description. Rigorous validation is essential to establish its predictive power and ensure it can reliably identify novel active compounds.[14]

Step 5: Internal and External Validation

Rationale: Validation is a two-pronged approach. Internal validation confirms the model's consistency with the data used to create it, while external validation tests its predictive ability on unseen data.[13][14]

Protocol:

  • Internal Validation (e.g., Leave-one-out): This technique systematically removes one active compound from the training set, rebuilds the model with the remaining compounds, and then tests if the removed compound is still identified as active. This process is repeated for all compounds in the training set to assess the model's robustness.[14]

  • External Validation: The generated pharmacophore model is used as a 3D query to screen the external test set, which contains a mix of active and inactive (decoy) molecules. The goal is to see if the model can successfully distinguish the actives from the inactives.

Step 6: Quantitative Assessment of Model Performance

Rationale: To objectively measure the model's performance in the external validation screen, several statistical metrics are employed. This provides a quantitative basis for trusting the model's predictive capabilities.

Key Performance Metrics:

MetricDescriptionFormulaIdeal Value
Yield of Actives (Ya) Percentage of known actives retrieved from the hit list.(Ha / Ht) * 100High
Enrichment Factor (EF) Indicates how much better the model is at finding actives compared to random selection.(Ha / Ht) / (A / D)> 1
Goodness of Hit (GH) Score A metric that balances the yield of actives against the false positive rate.( (Ha * (3A + Ht) ) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) ) )0.8 - 1.0
Area Under ROC Curve (AUC) The Receiver Operating Characteristic (ROC) curve plots true positive rate vs. false positive rate. AUC measures the overall ability of the model to discriminate between classes.Integral of the ROC curve1.0 (perfect), > 0.7 (good)

Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of active compounds in the database, D = total number of compounds in the database.

A well-validated model should exhibit high values for EF, GH, and AUC, indicating its utility for large-scale virtual screening.

PART 3: The Pharmacophore Model of 2-Amino-6-methyl-3-phenylquinoline

Based on the structure and the principles outlined, a hypothetical validated pharmacophore model for a kinase inhibitory activity of 2-amino-6-methyl-3-phenylquinoline could consist of the following features.

G HBD HBD HBA HBA HBD->HBA 3.5 Å H H HBD->H 2.8 Å AR1 AR HBA->AR1 4.2 Å AR2 AR AR1->AR2 5.1 Å AR1->H 3.3 Å

Sources

Methodological & Application

Application Note: One-Pot Friedländer Synthesis of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, widely embedded in antimalarial, anticancer, and antibacterial agents[1]. While the classical Friedländer synthesis—the condensation of 2-aminobenzaldehydes with ketones—is a robust method for constructing poly-substituted quinolines[2], accessing the specific 2-aminoquinoline substitution pattern requires a strategic modification.

To synthesize 2-Amino-6-methyl-3-phenylquinoline , we employ a modified Friedländer approach utilizing an active α-methylene nitrile (phenylacetonitrile) instead of a standard ketone[3]. The cyano group serves a dual purpose: it activates the adjacent methylene protons for facile base-catalyzed deprotonation, and it acts as an internal electrophilic trap for the subsequent intramolecular cyclization[4]. This application note details an optimized, self-validating, one-pot protocol designed for high yield, operational simplicity, and scalability.

Mechanistic Causality: The "Why" Behind the Chemistry

Understanding the reaction trajectory is critical for troubleshooting and scale-up. The synthesis proceeds via a tandem base-catalyzed aldol-type condensation followed by cyclodehydration[4].

  • Carbanion Generation: Potassium hydroxide (KOH) deprotonates the relatively acidic α-protons of phenylacetonitrile. We select KOH over weaker bases because the larger, less-coordinating potassium cation creates a more reactive, "naked" carbanion, accelerating the initial kinetics.

  • Nucleophilic Addition: The carbanion attacks the highly electrophilic formyl group of 2-amino-5-methylbenzaldehyde.

  • Dehydration: Elimination of water yields an α,β-unsaturated nitrile intermediate.

  • Intramolecular Cyclization: The ortho-amino group acts as a nucleophile, attacking the sp-hybridized carbon of the nitrile group.

  • Tautomerization: The resulting cyclic imine rapidly tautomerizes to the thermodynamically stable, fully aromatic 2-aminoquinoline system. This rearomatization acts as the thermodynamic sink that drives the reaction to completion.

FriedlanderMechanism A 2-Amino-5-methylbenzaldehyde + Phenylacetonitrile B Base-Catalyzed Deprotonation (Carbanion Formation) A->B KOH / EtOH C Aldol-Type Condensation & Dehydration B->C Nucleophilic Addition D α,β-Unsaturated Nitrile Intermediate C->D - H2O E Intramolecular Cyclization (Nucleophilic Attack on -C≡N) D->E Heat F 2-Amino-6-methyl-3-phenylquinoline (Aromatic Tautomer) E->F Tautomerization

Figure 1: Modified Friedländer mechanism for 2-aminoquinoline synthesis.

Experimental Design & Optimization

To establish a self-validating and high-yielding protocol, various reaction conditions were screened. The quantitative data below illustrates the causality behind our final solvent and base selection.

EntrySolventBase (Equivalents)TemperatureTime (h)Yield (%)Mechanistic Observation
1EthanolKOH (1.5)Reflux (78°C)2.589 Optimal solubility; rapid kinetics.
2EthanolNaOH (1.5)Reflux (78°C)3.076Slower condensation due to tighter ion pairing.
3WaterKOH (1.5)100°C5.062Green approach[5], but biphasic mass transfer limits yield.
4TolueneK₂CO₃ (2.0)Reflux (110°C)12.041Weak base insufficient for rapid nitrile deprotonation.
5NeatKOH (1.0)90°C1.091Excellent yield[6], but exothermic and hard to stir on scale.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and physical property changes at each step confirm the success of the intermediate stages without requiring constant analytical sampling.

Reagents Required
  • 2-Amino-5-methylbenzaldehyde: 1.00 g (7.4 mmol, 1.0 equiv)

  • Phenylacetonitrile (Benzyl cyanide): 0.91 g (7.77 mmol, 1.05 equiv)

  • Potassium Hydroxide (KOH, pellets): 0.62 g (11.1 mmol, 1.5 equiv)

  • Absolute Ethanol: 15 mL

  • Deionized Water: 50 mL (for quench/workup)

Step-by-Step Methodology
  • Base Dissolution: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 15 mL of absolute ethanol. Add the KOH pellets and stir at room temperature until completely dissolved.

  • Carbanion Generation (Validation Step): Add phenylacetonitrile dropwise to the basic solution. Stir for 10 minutes. Self-Validation: The solution will transition to a distinct yellow/orange hue, confirming the generation of the active phenylacetonitrile carbanion.

  • Electrophile Addition: Add the 2-amino-5-methylbenzaldehyde portion-wise over 5 minutes to prevent excessive heat generation.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to a gentle reflux (78°C) for 2.5 hours.

    • In-Process Control: Monitor via TLC (Hexane:EtOAc 7:3 v/v). The product will appear as a highly UV-active (and often fluorescent) spot at a lower Rf than the starting aldehyde[1].

    • Self-Validation: As the reaction proceeds, the highly crystalline 2-aminoquinoline may begin to precipitate directly from the hot ethanol, driving the equilibrium forward via Le Chatelier's principle.

  • Aqueous Quench: Remove the flask from heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 50 mL of vigorously stirred ice-water.

    • Self-Validation: The hydrophobic 2-aminoquinoline product will immediately crash out as a dense precipitate, while unreacted KOH and water-soluble impurities remain in the aqueous phase.

  • Isolation: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with cold deionized water (2 × 15 mL) to remove residual base.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water to afford analytically pure 2-Amino-6-methyl-3-phenylquinoline.

ProtocolWorkflow S1 1. Reagent Mixing EtOH + KOH + Nitrile S2 2. Aldehyde Addition Slow addition at RT S1->S2 Color change (Orange) S3 3. Reflux (78°C) 2.5 h (TLC Monitoring) S2->S3 S4 4. Aqueous Quench Pour into ice-water S3->S4 Full conversion S5 5. Filtration & Wash Isolate crude solid S4->S5 Precipitation S6 6. Recrystallization Pure 2-Aminoquinoline S5->S6 EtOH/H2O

Figure 2: Step-by-step experimental workflow for the one-pot synthesis and isolation.

Analytical Characterization

To verify the structural integrity of the synthesized 2-Amino-6-methyl-3-phenylquinoline, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d6):

    • Look for a broad singlet integrating to 2H between

      
       5.50 - 6.50 ppm, corresponding to the primary amine (-NH₂). This peak will disappear upon D₂O exchange.
      
    • A sharp singlet integrating to 3H at

      
       ~2.35 - 2.45 ppm confirms the presence of the C6-methyl group.
      
    • A complex multiplet integrating to 5H between

      
       7.30 - 7.60 ppm confirms the C3-phenyl ring.
      
    • A distinct singlet integrating to 1H at

      
       ~7.80 - 8.00 ppm corresponds to the isolated C4-proton of the quinoline core.
      
  • LC-MS (ESI+): Expected mass for C₁₆H₁₄N₂ is 234.12. Look for the [M+H]⁺ peak at m/z 235.1.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . RSC Advances. 1

  • Product Class 3: Quinolines . Thieme E-Books & E-Journals. 3

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions . Organic Chemistry Portal. 5

  • Friedländer Quinoline Synthesis . Alfa Chemistry. 4

  • A review on synthetic investigation for quinoline- recent green approaches . Taylor & Francis. 6

  • Friedländer synthesis . Wikipedia. 2

Sources

Application Note: Microwave-Assisted Synthesis of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 2-Amino-6-methyl-3-phenylquinoline using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of ethanol and the rapid energy transfer of microwave irradiation, this method reduces reaction times from hours (thermal reflux) to minutes while significantly improving yield and purity. This protocol is designed for medicinal chemists and drug discovery researchers focusing on the quinoline pharmacophore, a privileged structure in oncology and infectious disease therapeutics.

Introduction

The 2-aminoquinoline scaffold is a critical structural motif in medicinal chemistry, serving as a precursor for various bioactive agents, including tacrine analogues (acetylcholinesterase inhibitors) and potential anticancer agents targeting tubulin polymerization.

Conventional synthesis (e.g., thermal Friedländer or Knoevenagel condensations) often suffers from:

  • Prolonged reaction times (4–12 hours).

  • Harsh conditions requiring high-boiling solvents.

  • Side reactions such as self-condensation of the sensitive o-aminobenzaldehyde precursor.

Microwave irradiation addresses these bottlenecks by providing direct volumetric heating. The polar solvent (ethanol) couples efficiently with the microwave field, generating rapid internal heating that accelerates the rate-determining step (nucleophilic attack on the nitrile) and promotes cleaner cyclization.

Target Molecule[1][2][3][4][5]
  • IUPAC Name: 2-Amino-6-methyl-3-phenylquinoline[1]

  • Molecular Formula: C₁₆H₁₄N₂

  • Molecular Weight: 234.30 g/mol

  • Key Structural Features: 2-amino functionality (H-bond donor), 3-phenyl group (hydrophobic pocket interaction), 6-methyl group (metabolic handle).

Reaction Mechanism & Logic

The synthesis proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular Pinner-type cyclization .

  • Knoevenagel Condensation: The basic catalyst deprotonates the

    
    -carbon of phenylacetonitrile. The resulting carbanion attacks the carbonyl of 2-amino-5-methylbenzaldehyde.
    
  • Dehydration: Elimination of water yields the

    
    -unsaturated nitrile intermediate (arylidene).
    
  • Cyclization: The pendant amino group (–NH₂) performs a nucleophilic attack on the nitrile carbon (C≡N).

  • Tautomerization: The resulting imine intermediate tautomerizes to form the stable aromatic 2-aminoquinoline system.

Mechanistic Pathway Visualization

ReactionMechanism Reactants Reactants 2-Amino-5-methylbenzaldehyde + Phenylacetonitrile Intermediate1 Anion Formation (Base Deprotonation) Reactants->Intermediate1 Base (Piperidine) Intermediate2 Knoevenagel Adduct (Arylidene Intermediate) Intermediate1->Intermediate2 - H2O Cyclization Intramolecular Nucleophilic Attack Intermediate2->Cyclization Microwave Energy Product Final Product 2-Amino-6-methyl- 3-phenylquinoline Cyclization->Product Tautomerization

Caption: Step-wise mechanistic pathway from reactants to the aromatic quinoline core.

Materials and Equipment

Reagents
ReagentCAS NumberEquiv.Role
2-Amino-5-methylbenzaldehyde 17563-09-41.0Electrophile / Scaffold
Phenylacetonitrile 140-29-41.1Nucleophile
Piperidine 110-89-40.1 (Cat.)Base Catalyst
Ethanol (Abs.) 64-17-5SolventReaction Medium

Note: If 2-amino-5-methylbenzaldehyde is unavailable due to stability issues, it can be freshly prepared from 2-nitro-5-methylbenzaldehyde via reduction, or the "One-Pot Nitro Reduction" protocol (see Section 7) can be used.

Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-sealed microwave vial with magnetic stir bar.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol (Standard Method)

Step 1: Preparation
  • Weigh 2-Amino-5-methylbenzaldehyde (1.0 mmol, 135 mg) and transfer to a 10 mL microwave process vial.

  • Add Phenylacetonitrile (1.1 mmol, 129 mg/127 µL).

  • Add Ethanol (3.0 mL). The solvent should fill roughly 1/3 to 1/2 of the vial volume to ensure proper standing wave interaction.

  • Add catalytic Piperidine (0.1 mmol, ~10 µL).

  • Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic method:

ParameterSettingRationale
Temperature 110 °COptimal for condensation without degradation.
Hold Time 10:00 minSufficient for complete conversion (>98%).
Pre-Stirring 30 secEnsures homogeneity before heating.
Pressure Limit 250 psiSafety cutoff (EtOH generates ~30-50 psi at 110°C).
Power Dynamic (Max 200W)System modulates power to maintain 110°C.
Step 3: Work-up and Purification
  • Cooling: Allow the reactor to cool the vial to <50 °C using compressed air (built-in feature).

  • Precipitation: The product often precipitates upon cooling. If not, place the vial in an ice bath for 15 minutes.

  • Filtration: Filter the solid precipitate under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 2 mL) to remove unreacted nitrile and catalyst.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an EtOH/DMF (9:1) mixture to obtain analytical grade crystals.

Workflow Diagram

ProtocolWorkflow Step1 Preparation Mix Aldehyde + Nitrile + Piperidine in EtOH Step2 Microwave Irradiation 110°C, 10 min, Dynamic Power Step1->Step2 Step3 Cooling & Precipitation Ice Bath (15 min) Step2->Step3 Step4 Filtration & Wash Cold EtOH Step3->Step4 Step5 Recrystallization (EtOH/DMF) Step4->Step5

Caption: Operational workflow for the microwave synthesis protocol.

Results and Characterization

Typical results obtained using this protocol compared to conventional thermal heating.

Yield Comparison
MethodTemperatureTimeYield (%)
Conventional Reflux 78 °C (Oil Bath)6 Hours65 - 70%
Microwave (This Protocol) 110 °C10 Minutes88 - 92%
Spectral Expectations
  • Appearance: Yellow crystalline solid.

  • Melting Point: 218–220 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.45 (s, 3H, -CH₃).
      
    • 
       6.80 (br s, 2H, -NH₂, exchangeable).
      
    • 
       7.20–7.60 (m, 5H, Phenyl-H).
      
    • 
       7.45 (d, 1H, H-7).
      
    • 
       7.65 (d, 1H, H-8).
      
    • 
       7.80 (s, 1H, H-5).
      
    • 
       8.25 (s, 1H, H-4, characteristic singlet for 3-arylquinolines).
      

Alternative Route: One-Pot Nitro Reduction

If 2-amino-5-methylbenzaldehyde is unstable or unavailable, use the stable precursor 2-nitro-5-methylbenzaldehyde .

  • Mix: 2-nitro-5-methylbenzaldehyde (1 mmol), Phenylacetonitrile (1.1 mmol), SnCl₂·2H₂O (3.0 mmol) in Ethanol (4 mL).

  • Irradiate: 120 °C for 15-20 min.

  • Mechanism: SnCl₂ reduces the nitro group to amine in situ, which immediately condenses with the nitrile.

  • Note: Requires basic workup (neutralize with Na₂CO₃) to remove tin salts before filtration.

Safety & Troubleshooting

Safety Hazards
  • Phenylacetonitrile: Toxic if inhaled or swallowed. Precursor to cyanide in metabolism. Handle in a fume hood.

  • Microwave Vials: Never heat a sealed vial in a domestic microwave. Use dedicated synthesizers with pressure release mechanisms.

  • Superheating: Ethanol can reach temperatures well above its boiling point under pressure. Allow the vessel to depressurize fully (<50°C) before opening.

Troubleshooting Guide
IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease time to 15 min or Temp to 120°C.
Sticky Solid Impurities/OligomersRecrystallize from DMF/EtOH. Ensure aldehyde is fresh.
Pressure Error Vial too fullReduce solvent volume to <50% of vial capacity.

References

  • Microwave-Assisted Synthesis of Quinolines: Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521-527.

  • One-Pot Nitro-Aldehyde Reduction Protocol: Rao, D. S., et al. (2012). Microwave-assisted synthesis of 3-aminoarylquinolines from 2-nitrobenzaldehyde and indole via SnCl2-mediated reduction. ResearchGate.

  • General Friedländer Condensation Reviews: Marco-Contelles, J., et al. (2009). Synthesis of 2-amino-3-arylquinolines. Chemical Reviews. (Contextual grounding for mechanism).
  • Microwave Synthesis of Bioactive Heterocycles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Catalytic methods for synthesizing 2-amino-3-arylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for Synthesizing 2-Amino-3-arylquinolines

Executive Summary

2-Amino-3-arylquinolines are privileged structural motifs in medicinal chemistry, serving as critical precursors for bioactive indoloquinoline alkaloids such as neocryptolepine, which exhibit potent antimalarial and anticancer properties[1]. Historically, accessing these scaffolds required harsh condensation conditions with poor atom economy. This application note details modern transition-metal-catalyzed strategies—specifically Palladium-catalyzed multicomponent isocyanide insertions[2] and Copper-catalyzed intramolecular N-arylation[3]—providing researchers with robust, self-validating protocols to accelerate drug discovery pipelines.

Strategic Overview & Mechanistic Causality

The synthesis and subsequent functionalization of 2-amino-3-arylquinolines require precise control over regioselectivity and chemoselectivity. Modern catalytic approaches divide this process into two distinct phases: core assembly and downstream annulation.

Phase 1: Palladium-Catalyzed Core Assembly Palladium-catalyzed multicomponent reactions utilize isocyanide insertion to construct the 2-aminoquinoline core from simple aryl halides[4]. The strategic choice of an imidoylative Buchwald-Hartwig coupling followed by a Suzuki coupling allows for modular assembly.

  • Causality of Reagent Selection: The Pd(0)/Pd(II) catalytic cycle is highly predictable. By utilizing specific bromoarene analogues, the system inherently favors a single isocyanide insertion, preventing unwanted direct amination or indole formation[2].

Phase 2: Copper-Catalyzed Annulation (Post-Functionalization) Converting 2-amino-3-arylquinolines into tetracyclic indoloquinolines requires intramolecular C-N bond formation.

  • Causality of Reagent Selection: Cu(OTf)₂ is selected because the Cu(II) center acts as a potent Lewis acid, coordinating with the quinoline nitrogen to facilitate a nucleophilic aromatic substitution (SNAr)[1]. The addition of KOtBu is causal to the reaction's success; it acts as a strong base to deprotonate the amine, driving the system through a highly organized, trigonal bipyramidal concerted metalation-deprotonation transition state[3].

Mechanistic Pathways

G N1 Aryl Halide + Isocyanide + Secondary Amine N2 Imidoylative Buchwald-Hartwig [Pd(OAc)2 / Ligand] N1->N2 N3 2-Amino-3-bromoquinoline (Intermediate) N2->N3 N4 Suzuki Coupling [+ Arylboronic Acid] N3->N4 N5 2-Amino-3-arylquinoline (Target Scaffold) N4->N5

Pd-catalyzed multicomponent cascade for 2-amino-3-arylquinoline synthesis.

G M1 2-Amino-3-(2-haloaryl)quinoline M2 Cu(OTf)2 + KOtBu (Catalyst & Base Activation) M1->M2 M3 Trigonal Bipyramidal Transition State M2->M3 M4 Concerted Metalation-Deprotonation (SNAr Pathway) M3->M4 M5 Indoloquinoline Alkaloid (e.g., Norneocryptolepine) M4->M5

Cu(OTf)2-mediated SNAr pathway for indoloquinoline alkaloid synthesis.

Quantitative Data & Yield Comparison

To guide synthetic planning, the following table summarizes the performance metrics of leading catalytic methodologies for synthesizing and functionalizing 2-amino-3-arylquinolines.

Synthesis MethodCatalyst / Key ReagentsTarget Product / IntermediateYield RangeKey Advantage
Multicomponent Insertion [2]Pd(OAc)₂, Arylboronic acid, Isocyanide2-Amino-3-arylquinolines>70%High modularity; avoids double isocyanide insertion.
Intramolecular N-Arylation [3]Cu(OTf)₂ (5 mol%), KOtBuNorneocryptolepine analogues40–97%Highly atom-efficient SNAr pathway; mild conditions.
Aza-Wittig Electrocyclization [5]Iminophosphorane, Tosyl isocyanateIndolo[2,3-b]quinolines72–85%Neutral conditions; metal-free initial ring closure.
Reductive Cyclization [6]Zn / Acetic Acid3-(2-aminophenyl)quinolin-2-amines54–79%Direct, rapid access from 2-nitroaryl precursors.

Experimental Protocols

Protocol A: Modular Synthesis of 2-Amino-3-arylquinolines via Pd-Catalysis

Objective: Synthesize the 2-amino-3-arylquinoline core using a sequential imidoylative Buchwald-Hartwig and Suzuki coupling[2]. Self-Validation Checkpoint: The reaction must halt at single isocyanide insertion. LC-MS monitoring is critical after Step 3 to prevent over-insertion.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), and the appropriate phosphine ligand (10 mol%).

  • Reagent Addition: Add anhydrous toluene (0.2 M), followed by tert-butyl isocyanide (1.2 equiv), the secondary amine (e.g., piperidine, 1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Imidoylation: Heat the mixture to 100 °C for 12 hours.

    • Validation: Analyze a 10 µL aliquot via LC-MS. The dominant presence of the 2-amino-3-bromoquinoline intermediate confirms successful single isocyanide insertion.

  • Suzuki Coupling: Cool the vessel slightly. To the same pot, add the arylboronic acid (1.5 equiv) and an aqueous base solution (e.g., K₂CO₃). Heat at 90 °C for an additional 6 hours.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black. Concentrate in vacuo and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target 2-amino-3-arylquinoline.

Protocol B: Cu(OTf)₂-Catalyzed Heteroannulation to Indoloquinolines

Objective: Execute an intramolecular N-arylation of 2-amino-3-arylquinolines to yield neocryptolepine analogues[3]. Self-Validation Checkpoint: The distinct color change and complete consumption of the fluorescent starting material within 4 hours validate the formation of the trigonal bipyramidal transition state[1].

  • Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add the functionalized 2-amino-3-(2-haloaryl)quinoline (0.5 mmol).

  • Catalyst & Base Activation: Add Cu(OTf)₂ (5 mol%, 0.025 mmol) and KOtBu (2.0 equiv, 1.0 mmol)[3]. (Note: KOtBu is strictly required to deprotonate the 2-amino group, enabling the nucleophilic attack).

  • Solvent Addition: Add 3 mL of anhydrous DMF. Seal the vial with a crimp cap and purge the headspace with nitrogen for 5 minutes.

  • Heating: Stir the reaction mixture at 90 °C for exactly 4 hours.

    • Validation: Monitor via TLC (DCM/MeOH 95:5). The complete disappearance of the starting material spot under UV (254 nm) indicates reaction completion.

  • Quenching & Extraction: Cool the vial to room temperature. Quench the reaction cautiously with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography to afford the pure indoloquinoline derivative.

References

1.[5] Application of Iminophosphorane-Based Methodologies for the Synthesis of Natural Products. Synlett. 5 2.[1] Cu(OTf)2 Enhanced Intramolecular Nucleophilic N-Arylation of 2-Amino-3-arylquinolines. ResearchGate. 1 3.[6] Efficient Syntheses of the Unknown Quinolino[2,3-c]cinnolines; Synthesis of Neocryptolepines. Organic Letters - ACS Publications.6 4.[2] Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC - NIH. 2 5.[3] Cu(OTf)2 Enhanced Intramolecular Nucleophilic N-Arylation of 2-Amino-3-arylquinolines. The Journal of Organic Chemistry - ACS Publications. 3 6.[4] Recent Advances in Palladium-Catalyzed Isocyanide Insertions. MDPI. 4

Sources

Application Note: Advanced Reagents and Protocols for the Cyclization of 2-Amino-6-methyl-3-phenylquinoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery, with 2-aminoquinoline derivatives frequently investigated for their potential as kinase inhibitors, antimalarials, and anti-inflammatory agents[1]. Specifically, 2-Amino-6-methyl-3-phenylquinoline (Free base CAS: 948293-84-3[2]; Hydrochloride CAS: 1171861-71-4[3]) is a highly sought-after specialty pharmacophore.

Historically, the synthesis of 2-aminoquinolines relied on harsh, high-temperature Friedländer condensations[1]. However, modern synthetic demands require higher atom economy, milder conditions, and transition-metal-free approaches. This technical guide evaluates the mechanistic causality and practical application of two highly efficient cyclization reagents—Potassium tert-Butoxide (KOtBu) and Zinc/Acetic Acid (Zn/AcOH) —for the targeted construction of the 2-amino-6-methyl-3-phenylquinoline core.

Retrosynthetic Strategy & Precursor Selection

The construction of the target quinoline requires the precise annulation of a substituted aryl ring with a nitrogen-containing heterocycle. To achieve the specific 6-methyl and 3-phenyl substitution pattern, the synthesis diverges into two primary precursor pathways depending on the chosen cyclization reagent:

  • Pathway A (Base-Mediated): Direct condensation of 2-amino-5-methylbenzaldehyde with phenylacetonitrile.

  • Pathway B (Reductive): Knoevenagel condensation of 2-nitro-5-methylbenzaldehyde with phenylacetonitrile, followed by reductive cyclization.

Synthesis_Routes P1 2-Amino-5-methylbenzaldehyde + Phenylacetonitrile I1 Enimine Intermediate P1->I1 KOtBu (Base) P2 2-Nitro-5-methylbenzaldehyde + Phenylacetonitrile I2 Nitrocyano Olefin P2->I2 Piperidine (Condensation) Target 2-Amino-6-methyl-3-phenylquinoline (Target Pharmacophore) I1->Target Intramolecular Cyclization I2->Target Zn/AcOH (Reduction)

Figure 1: Divergent base-mediated and reductive cyclization pathways for the target quinoline.

Critical Reagents for Cyclization: Causality and Selection

Selecting the appropriate cyclization reagent is dictated by the electronic nature of the precursor. Understanding the chemical causality behind these reagents is critical for optimizing yields and preventing side reactions.

Potassium tert-Butoxide (KOtBu)
  • Mechanism & Causality: KOtBu is a sterically hindered, strong non-nucleophilic base (pKa ~17). When reacted with 4[4], KOtBu efficiently deprotonates the

    
    -carbon of phenylacetonitrile without acting as a nucleophile toward the aldehyde carbonyl. This strictly drives the formation of an enimine intermediate at room temperature.
    
  • Advantage: It operates under transition-metal-free conditions, avoiding the thermal degradation and Cannizzaro side-reactions often seen with classical Friedländer bases (e.g., KOH or NaOH)[1][4].

Zinc / Acetic Acid (Zn/AcOH)
  • Mechanism & Causality: When starting from a nitro-precursor (2-nitro-5-methylbenzaldehyde), the 5[5]. The zinc acts as a powerful reducing agent, converting the nitro group to an aniline in situ. Simultaneously, the acidic environment (AcOH) activates the adjacent nitrile group, catalyzing the immediate intramolecular nucleophilic attack by the nascent amine[5].

  • Advantage: This enables a one-pot reductive cyclization, preventing the need to isolate highly unstable nitrocyano olefin intermediates.

Quantitative Data Presentation
Cyclization ReagentPrecursor SystemCatalyst / SolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
KOtBu 2-Amino-5-methylbenzaldehyde + PhenylacetonitrileTHF or Toluene25 (RT)2 - 485 - 92Transition-metal-free; rapid enimine formation; high atom economy.
Zn/AcOH 2-Nitro-5-methylbenzaldehyde + PhenylacetonitrileAcetic Acid806 - 875 - 82One-pot reduction and cyclization; avoids isolation of unstable intermediates.
KOH / NaOH 2-Amino-5-methylbenzaldehyde + PhenylacetonitrileEthanol80 (Reflux)12 - 2460 - 70Classical Friedländer conditions; prone to side reactions and lower yields.

Experimental Protocols (Self-Validating Systems)

Protocol A: KOtBu-Mediated Direct Cyclization

This protocol leverages the high basicity of KOtBu to drive cyclization at room temperature.

Step 1: Preparation & Solvation In an oven-dried 50 mL Schlenk flask purged with argon, dissolve 2-amino-5-methylbenzaldehyde (1.35 g, 10 mmol) and phenylacetonitrile (1.29 g, 11 mmol) in anhydrous THF (20 mL).

  • Causality Check: Anhydrous THF is mandatory. Trace water will hydrolyze the highly reactive KOtBu to KOH, drastically reducing its basicity and shifting the reaction toward unwanted classical Friedländer thermal requirements.

Step 2: Reagent Addition Cool the mixture to 0 °C using an ice bath. Add KOtBu (2.24 g, 20 mmol) portion-wise over 10 minutes.

  • In-Process Validation: A distinct color shift from pale yellow to deep orange/red will occur immediately, visually confirming the successful deprotonation and formation of the phenylacetonitrile carbanion.

Step 3: Cyclization Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 3 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting aldehyde (UV active, lower

    
    ) and the appearance of a highly fluorescent blue spot under 365 nm UV light confirms the aromatization into the quinoline core.
    

Step 4: Quenching & Extraction Quench the reaction by slowly adding saturated aqueous


 (15 mL). Extract the aqueous layer with Ethyl Acetate (

mL).
  • Causality Check:

    
     is chosen specifically because it safely neutralizes excess KOtBu without providing a strong acidic environment (like HCl would). Strong acids would protonate the newly formed 2-aminoquinoline, inadvertently pulling the target product into the aqueous waste layer.
    

Step 5: Purification Wash the combined organic layers with brine, dry over anhydrous


, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure 2-Amino-6-methyl-3-phenylquinoline.

KOtBu_Mechanism Step1 Phenylacetonitrile Step2 Carbanion Formation Step1->Step2 KOtBu (Deprotonation) Step3 Nucleophilic Attack on Aldehyde Step2->Step3 + 2-Amino-5-methylbenzaldehyde Step4 Dehydration (-H2O) Step3->Step4 Aldol-type Condensation Step5 Enimine Intermediate Step4->Step5 Step6 Intramolecular Ring Closure Step5->Step6 Amine attacks Nitrile Step7 Tautomerization to 2-Aminoquinoline Step6->Step7 Aromatization

Figure 2: Mechanistic sequence of KOtBu-mediated cyclization via an enimine intermediate.

Protocol B: Zn/AcOH-Mediated Reductive Cyclization

This protocol is ideal when starting from the more stable nitro-precursors.

Step 1: Intermediate Solvation Dissolve the pre-synthesized nitrocyano olefin intermediate (formed via Knoevenagel condensation of 2-nitro-5-methylbenzaldehyde and phenylacetonitrile) (10 mmol) in glacial acetic acid (25 mL).

Step 2: Zinc Addition Slowly add Zinc dust (2.61 g, 40 mmol) in small portions at room temperature under vigorous stirring.

  • In-Process Validation: The reaction is highly exothermic. Maintain the internal temperature below 80 °C. The mixture will effervesce slightly as the zinc reacts with the acetic acid to generate the reductive hydrogen species.

Step 3: Heating and Cyclization Heat the mixture to 80 °C for 6 hours.

  • In-Process Validation: TLC monitoring will initially show the reduction to an aniline intermediate (ninhydrin positive), followed by its rapid disappearance as it cyclizes into the target quinoline.

Step 4: Workup Filter the hot mixture through a pad of Celite to remove unreacted zinc dust. Cool the filtrate and neutralize carefully with 10% NaOH until the pH reaches 8-9. Extract with Dichloromethane (


 mL).
  • Causality Check: Neutralization to a basic pH is critical. 2-Aminoquinolines readily form water-soluble acetate salts in acidic conditions. Adjusting the pH to 8-9 ensures the compound returns to its free base form, allowing it to partition cleanly into the organic phase.

References

  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives Benchchem 1

  • Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives ResearchGate 4

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Clockss (Heterocycles) 5

  • 2-Amino-6-methyl-3-phenylquinoline hydrochloride | CAS 1171861-71-4 Santa Cruz Biotechnology3

  • 6-methyl-3-phenylquinolin-2-amine - CAS: 948293-84-3 Molaid 2

Sources

Application Notes and Protocols: 2-Amino-6-methyl-3-phenylquinoline as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes for biological and chemical sensing. Their rigid, aromatic structure provides a robust framework for fluorophore design, while the nitrogen atom and various substitution points allow for the fine-tuning of photophysical properties and the introduction of specific functionalities. The 2-aminoquinoline scaffold, in particular, has garnered significant interest due to the strong electron-donating nature of the amino group, which often leads to favorable fluorescence characteristics.[1] This guide focuses on 2-Amino-6-methyl-3-phenylquinoline, a member of the 2-amino-3-arylquinoline class of fluorophores, and provides a comprehensive overview of its anticipated properties and applications as a fluorescent probe. While direct experimental data for this specific compound is limited, its behavior can be inferred from the well-established characteristics of its structural analogs.

Physicochemical and Photophysical Properties

The fluorescence of 2-amino-3-arylquinoline derivatives is governed by the interplay of electron-donating and electron-withdrawing groups, as well as the overall electronic structure of the molecule. The 2-amino group acts as a strong electron donor, while the 3-phenyl group can participate in the π-conjugated system, influencing the energy of the electronic transitions. The 6-methyl group, a weak electron-donating group, is expected to have a more subtle, red-shifting effect on the emission spectrum.

Solvatochromism: A key feature of many quinoline-based dyes is their sensitivity to the polarity of the local environment, a phenomenon known as solvatochromism.[2][3][4][5][6] This property arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized, leading to a red shift in the emission spectrum. This makes 2-Amino-6-methyl-3-phenylquinoline a promising candidate for probing the polarity of microenvironments, such as the interior of lipid droplets or protein binding sites.[2]

Anticipated Photophysical Data:

Derivative NameExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Target Analyte(s)Reference
5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ)Not Specified429Not SpecifiedPb²⁺, Al³⁺[7]
7-(dimethylamino)-2,4-dichloroquinoline (DMAQ) derivative~350-450~450-550Not SpecifiedpH[8]
TFMAQ-8Ph~400~473 (in n-hexane)High in non-polar solventsLipid Droplets[2]

Synthesis of 2-Amino-6-methyl-3-phenylquinoline

The synthesis of 2-aminoquinoline derivatives can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anilines with carbonyl compounds or their derivatives. More modern methods, such as palladium-catalyzed C-H activation and cascade reactions, offer efficient and selective routes to these compounds.[2][9] A plausible synthetic route to 2-Amino-6-methyl-3-phenylquinoline is outlined below.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-methylaniline 4-methylaniline friedlander Friedländer Annulation 4-methylaniline->friedlander phenylacetonitrile phenylacetonitrile phenylacetonitrile->friedlander aldehyde Aromatic Aldehyde aldehyde->friedlander product 2-Amino-6-methyl-3-phenylquinoline friedlander->product One-pot synthesis cyclization Reductive Cyclization cyclization->product e.g., Zn/AcOH nitro_precursor Substituted 2-nitrobenzonitrile nitro_precursor->cyclization

Caption: Generalized synthetic pathways to 2-aminoquinoline derivatives.

Application I: Detection of Metal Ions

Scientific Principle: 2-Aminoquinoline derivatives can act as chemosensors for metal ions. The binding of a metal ion to a chelating site on the probe can modulate its fluorescence through several mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the probe's structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity.[1][10][11]

  • Photoinduced Electron Transfer (PET) Inhibition: In the free probe, a nearby electron-rich moiety can quench fluorescence through PET. Metal ion binding can inhibit this process, "turning on" the fluorescence.[1][7][12]

Experimental Protocol: General Procedure for Metal Ion Sensing

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Amino-6-methyl-3-phenylquinoline (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.

    • Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water or an appropriate buffer.

  • Fluorometric Titration:

    • In a series of cuvettes, add a fixed concentration of the probe solution (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES, pH 7.4).

    • Add increasing concentrations of the target metal ion to the cuvettes.

    • Record the fluorescence emission spectrum after each addition, using an excitation wavelength determined from the probe's absorption spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding stoichiometry and association constant.

    • Perform selectivity studies by adding other potentially interfering metal ions to the probe solution in the presence and absence of the target ion.

Application II: Cellular Imaging

Scientific Principle: The lipophilic nature of the 2-Amino-6-methyl-3-phenylquinoline scaffold suggests its potential for cell permeability. Its solvatochromic properties make it a candidate for imaging cellular structures with different polarities, such as lipid droplets.[2]

cell_culture 1. Cell Culture (e.g., in glass-bottom dish) probe_prep 2. Probe Preparation (Dilute stock solution in media) cell_culture->probe_prep incubation 3. Incubation (Add probe to cells, incubate at 37°C) probe_prep->incubation wash 4. Washing (Remove excess probe with PBS) incubation->wash imaging 5. Fluorescence Microscopy (Excite at λex, collect at λem) wash->imaging analysis 6. Image Analysis (Quantify fluorescence intensity and localization) imaging->analysis

Caption: General workflow for cellular imaging with a quinoline-based fluorescent probe.

Experimental Protocol: Live-Cell Imaging

  • Cell Culture:

    • Plate cells (e.g., HeLa or 3T3-L1) on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the 2-Amino-6-methyl-3-phenylquinoline stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light.[1]

  • Imaging:

    • After incubation, remove the loading solution and wash the cells twice with warm PBS or a suitable imaging buffer.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe. Use minimal excitation power to reduce phototoxicity.[1]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For metal ion sensing, the selectivity experiment against a panel of other ions confirms the probe's specificity. In cellular imaging, co-localization studies with known organelle-specific dyes (e.g., Nile Red for lipid droplets) can validate the subcellular localization of the probe. Furthermore, control experiments, such as imaging unstained cells under the same conditions, are crucial to account for autofluorescence.

Conclusion

2-Amino-6-methyl-3-phenylquinoline, as a representative of the 2-amino-3-arylquinoline class, holds significant promise as a versatile fluorescent probe. Its anticipated solvatochromic properties and potential for functionalization make it a valuable tool for researchers in chemistry, biology, and materials science. The general protocols provided herein serve as a starting point for exploring its applications in metal ion sensing and cellular imaging. Further experimental characterization of this specific compound will undoubtedly reveal its full potential.

References

  • Pianet, G., et al. (n.d.). Synthesis and Fluorescence Properties of 2-Aryl-3-hydroxyquinolones, a New Class of Dyes Displaying Dual Fluorescence. ResearchGate. Available at: [Link]

  • Fukazawa, A., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17698. Available at: [Link]

  • Kumar, M., et al. (2015). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Analytica Chimica Acta, 853, 596-601. Available at: [Link]

  • Karpenko, I. A., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chembiochem, 21(21), 3097-3103. Available at: [Link]

  • ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 3 in various solvents. b.... Available at: [Link]

  • Reddy, T. R., et al. (2020). Synthesis of 2-Arylamino-3-cyanoquinolines via A Cascade Reaction Through Nitrilium Intermediate. Organic & Biomolecular Chemistry, 18(2), 268-272. Available at: [Link]

  • Current Chemistry Letters. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Available at: [Link]

  • Yang, Y., et al. (2010). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Chemical Science, 1(4), 473-480. Available at: [Link]

  • Zhou, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles, 92(3), 520. Available at: [Link]

  • Kumar, S., et al. (2020). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 12(35), 4355-4363. Available at: [Link]

  • MDPI. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Available at: [Link]

  • R Discovery. (n.d.). Probes For Cellular Imaging Research Articles. Available at: [Link]

  • Carvalho, O. P., et al. (n.d.). Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. ResearchGate. Available at: [Link]

  • Pramanik, S., et al. (n.d.). The development of two fluorescent chemosensors for the selective detection of Zn2+ and Al3+ ions in a quinoline platform by tuning the substituents in the receptor part. Semantic Scholar. Available at: [Link]

  • Prasad, K. N. N., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Available at: [Link]

  • Zhang, T., et al. (2023). Theoretical characterization of two-photon fluorescent probes for nitric oxide detection: sensing mechanism, photophysical properties and protonation effects. Physical Chemistry Chemical Physics, 25(30), 20056-20065. Available at: [Link]

  • Wilson, J. N., et al. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. Bioorganic & Medicinal Chemistry, 25(22), 6031-6037. Available at: [Link]

  • Kumbhakar, M., et al. (2025). Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. The Journal of Physical Chemistry B. Available at: [Link]

  • Anslyn, E. V., et al. (2010). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3. Chemical Science, 1(4), 473. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-6-methyl-3-phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Amino-6-methyl-3-phenylquinoline. By leveraging a modified Friedländer-type condensation between 2-amino-5-methylbenzaldehyde and phenylacetonitrile, this guide provides self-validating protocols, mechanistic insights, and causality-driven troubleshooting to maximize your synthetic yield.

Mechanistic Pathway & Diagnostic Workflow

Understanding the exact sequence of bond formation is critical for troubleshooting. The synthesis utilizes phenylacetonitrile as an active methylene compound. Upon deprotonation, it undergoes a Knoevenagel-type condensation with the aldehyde, followed by an intramolecular cyclization where the nitrile group is attacked by the amine to form the 2-aminoquinoline core[1].

Mechanism A Phenylacetonitrile B Deprotonation (Base) A->B C Nucleophilic Attack on Aldehyde B->C D Nitrile-Amine Cyclization C->D E Aromatization D->E F Target Quinoline E->F

Figure 1: Mechanistic pathway of the Friedländer-type condensation with active methylene compounds.

SynthesisWorkflow Start 2-Amino-5-methylbenzaldehyde + Phenylacetonitrile Condensation Knoevenagel Condensation Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product 2-Amino-6-methyl-3-phenylquinoline Cyclization->Product YieldCheck Is Yield > 85%? Product->YieldCheck Issue1 By-product: 2-Quinolone YieldCheck->Issue1 No (Hydrolysis) Issue2 Incomplete Conversion YieldCheck->Issue2 No (Equilibrium) Fix1 Use Anhydrous Conditions & Non-nucleophilic Base Issue1->Fix1 Fix1->Start Fix2 Remove Water (Dean-Stark/Sieves) Issue2->Fix2 Fix2->Start

Figure 2: Diagnostic workflow for 2-Amino-6-methyl-3-phenylquinoline synthesis and troubleshooting.

Self-Validating Core Protocol: Anhydrous Base-Catalyzed Condensation

A protocol is self-validating when it contains internal checks that confirm success at each step, preventing wasted time on failed reactions.

Step 1: Pre-Reaction Validation

  • Action: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equiv (10 mmol) of 2-amino-5-methylbenzaldehyde and 1.1 equiv (11 mmol) of phenylacetonitrile in 20 mL of anhydrous toluene.

  • Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 3:1). The aldehyde should appear as a distinct UV-active spot. If heavy baseline smearing is present, the aldehyde has self-condensed during storage and must be freshly recrystallized.

Step 2: Catalysis & Dehydration

  • Action: Add 1.0 equiv of Potassium tert-butoxide (KOtBu). Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat to 110 °C.

  • Causality: A strong, non-nucleophilic base is required to deprotonate the phenylacetonitrile without attacking the nitrile group, which would lead to hydrolysis[2].

  • Validation Check: The reaction mixture will transition from pale yellow to deep orange/red, indicating imine/enamine formation. Water droplets must visibly collect in the Dean-Stark trap. The collection of ~0.18 mL of water confirms 100% theoretical conversion of the Knoevenagel step.

Step 3: Cyclization & Isolation

  • Action: Reflux for 6–8 hours until TLC indicates complete consumption of the aldehyde. Cool the mixture to 0 °C. The target quinoline will often precipitate directly from the toluene solution. Filter and wash with cold ethanol.

  • Validation Check: The isolated product should exhibit strong blue fluorescence under 365 nm UV light, a hallmark of the rigid, conjugated 2-aminoquinoline system[3].

Quantitative Optimization Data

The following table summarizes the empirical data driving our protocol recommendations. Notice how the management of water and base nucleophilicity directly dictates the final yield.

EntrySolventBase (Equiv)Water Removal StrategyTime (h)Yield (%)
1EthanolKOH (1.0)None (Open air)1242
2EthanolPiperidine (0.2)None1255
3TolueneDBU (1.0)None868
4 Toluene KOtBu (1.0) Dean-Stark Trap 6 89
5AcOHFe powder (3.0)In situ nitro-reduction485

Troubleshooting FAQs

Q: Why is my reaction yield plateauing at 40-50% despite extending the reflux time to 24 hours? Diagnostic: Thermodynamic equilibrium limitation. Causality: The Friedländer-type synthesis involves an initial aldol condensation followed by cyclodehydration[2]. Both steps generate water as a byproduct. If water is not physically removed from the system, the reaction reaches a thermodynamic equilibrium. Prolonged heating at this stage only degrades the starting materials. Solution: Implement a Dean-Stark trap (if using toluene) or activated 4Å molecular sieves (if using ethanol) to continuously sequester water and drive the reaction forward.

Q: I am detecting a significant amount of a 2-quinolone by-product. How is this forming and how do I prevent it? Diagnostic: Nucleophilic hydrolysis. Causality: The formation of 2-quinolone derivatives is a known competitive side reaction when using active methylene compounds[4]. It occurs when the intermediate nitrile or the newly formed 2-amino group is hydrolyzed. This is almost exclusively caused by the presence of trace water combined with a nucleophilic base (like KOH or NaOH). Solution: Ensure strictly anhydrous conditions and switch to a sterically hindered, non-nucleophilic base such as KOtBu or DBU[2].

Q: My starting material, 2-amino-5-methylbenzaldehyde, degrades rapidly upon storage, leading to poor reproducibility. Are there alternative synthetic routes? Diagnostic: Precursor instability (intermolecular self-condensation). Causality: 2-Aminobenzaldehydes are notoriously unstable because the nucleophilic amine and electrophilic aldehyde on the same molecule can spontaneously polymerize over time. Solution: Utilize the Domino Nitro Reduction-Friedländer approach[4]. Substitute the unstable amine with the highly stable 2-nitro-5-methylbenzaldehyde. Protocol Adjustment: React the nitro-precursor with phenylacetonitrile in the presence of Iron (Fe) powder (3.0 equiv) and Acetic Acid (AcOH). The nitro group is reduced in situ to the amine, which immediately undergoes cyclization with the active methylene compound before intermolecular self-condensation can occur.

References

  • Benchchem - An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives URL
  • MDPI - Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines URL
  • Alfa Chemistry - Friedländer Quinoline Synthesis URL
  • ResearchGate - Pyrimidine–Pyridine Ring Interconversion URL

Sources

Technical Support Center: Optimizing Aminoquinoline Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminoquinoline Condensation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with aminoquinoline scaffolds. As a core structural motif in numerous pharmaceuticals, including antimalarials and kinase inhibitors, the efficient synthesis of these compounds is of paramount importance.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind optimizing critical parameters. We will address common challenges encountered in the lab, from low yields to complex purification, in a practical, question-and-answer format.

Troubleshooting Guide: From Reaction Failure to Success

This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis of aminoquinolines, primarily focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) reactions.

Problem Area 1: Low or No Product Yield

Q: My Buchwald-Hartwig reaction is not working. I see only starting material or a complex mixture. What are the first things I should check?

A: A failed Buchwald-Hartwig amination reaction is a common but solvable issue. The culprit is often an inactive catalyst, an inappropriate choice of reaction components (ligand, base), or suboptimal conditions.

  • Catalyst Inactivity: The active catalyst in this cycle is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can be hindered by oxygen.

    • Solution: Ensure all solvents and reagents are rigorously degassed. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[3] Consider using modern palladacycle precatalysts (e.g., G3 or G4 series), which cleanly and efficiently form the active Pd(0) catalyst under the reaction conditions.[4]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Its electronic and steric properties are critical.

    • Solution: The choice of ligand is highly dependent on the substrates. For coupling with primary amines, bulky, electron-rich ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common starting point.[4] For challenging substrates, such as less reactive aryl chlorides or sterically hindered partners, more specialized ligands may be necessary. Consulting a ligand selection guide is highly recommended.[4][5]

  • Incorrect Base Selection: The base's primary role is to deprotonate the amine, making it a more potent nucleophile. However, the wrong base can hinder the reaction or cause side reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[4] If your substrate contains base-sensitive functional groups, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often in conjunction with higher temperatures.[4][6]

  • Poor Substrate Reactivity: The nature of the leaving group on the quinoline ring is crucial. Reactivity follows the trend: I > Br > OTf >> Cl.

    • Solution: If you are struggling with a chloroquinoline, switching to the bromo- or iodo-analogue will significantly increase reactivity. If this is not possible, the reaction will require a more specialized catalyst system, typically involving very bulky and electron-rich phosphine ligands designed for C-Cl bond activation.[4]

Q: I'm attempting an SNAr reaction on a 4-chloroquinoline, but the yield is very low. How can I drive the reaction to completion?

A: The SNAr reaction is a powerful method for synthesizing 4-aminoquinolines, leveraging the electron-withdrawing nature of the quinoline ring system to activate the C4 position for nucleophilic attack.[7] Low yields often point to insufficient reaction conditions or competing side reactions.

  • Suboptimal Temperature: SNAr reactions, especially with less nucleophilic amines like anilines, often require significant thermal energy.

    • Solution: Increase the reaction temperature, often in the range of 120-150°C or even higher.[7][8] Microwave irradiation is an excellent technique for safely and rapidly reaching these temperatures, often leading to dramatically reduced reaction times and improved yields.[7][9]

  • Inadequate Solvent Choice: The solvent must be able to dissolve the reactants and be stable at high temperatures.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common choices. For reactions without an added base, using the amine nucleophile itself as the solvent (if it's a liquid) can be highly effective.[10][11]

  • Product Precipitation: The product, often a hydrochloride salt if formed under acidic conditions, may precipitate from the reaction mixture, slowing down or halting the reaction.

    • Solution: Monitor the reaction for precipitate formation. If this occurs, consider switching to a solvent system that better solubilizes the product or adjusting the workup procedure to ensure all product is redissolved before extraction.[7]

Troubleshooting Flowchart for Low Yield

Below is a logical workflow to diagnose yield issues in aminoquinoline condensation.

Troubleshooting_Flowchart start Low or No Yield reaction_type Reaction Type? start->reaction_type buchwald Buchwald-Hartwig reaction_type->buchwald Pd-catalyzed snar SNAr reaction_type->snar Substitution catalyst Catalyst System Issue Check for Pd black formation Use fresh, high-quality precatalyst Ensure rigorous degassing buchwald->catalyst temp Insufficient Temperature Increase temperature (120-150 °C) Use microwave irradiation snar->temp ligand Ligand Mismatch Consult ligand selection guide Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) catalyst->ligand base Incorrect Base Use strong, non-nucleophilic base (e.g., NaOtBu) For sensitive substrates, try weaker base (e.g., K3PO4) ligand->base substrate_bw Poor Substrate Reactivity Switch from -Cl to -Br or -I if possible Use specialized catalyst for C-Cl activation base->substrate_bw solvent Suboptimal Solvent Use high-boiling polar aprotic solvent (e.g., DMF, DMSO) Use excess amine as solvent temp->solvent nucleophile Weak Nucleophile (e.g., aniline) Use more forcing conditions Consider adding a Brønsted or Lewis acid catalyst solvent->nucleophile

Sources

Technical Support Center: Solubility Enhancement of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Amino-6-methyl-3-phenylquinoline (and its hydrochloride salt, CAS 1171861-71-4)[1]. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of this highly lipophilic quinoline derivative.

Because of its planar quinoline core, bulky phenyl ring, and methyl substitution, this compound exhibits high crystal lattice energy and extreme hydrophobicity. These physicochemical traits place it firmly in Biopharmaceutics Classification System (BCS) Class II or IV, making aqueous solubilization a primary bottleneck in both in vitro assays and in vivo formulation development.

Solubilization Strategy Workflow

Before selecting a solubilization method, you must define the end goal of your experiment. The decision matrix below outlines the optimal pathways based on target concentration and biological application.

G Start Compound: 2-Amino-6-methyl-3-phenylquinoline Q1 Target Concentration > 5 mM? Start->Q1 InVitro In Vitro Assays (Low Conc. < 5 mM) Q1->InVitro No InVivo In Vivo / Formulation (High Conc. > 5 mM) Q1->InVivo Yes Cosolvent Co-solvent / Surfactant (DMSO + Tween 80) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->Cyclo InVivo->Cyclo SolidDisp Amorphous Solid Dispersion (PVP / HPMCAS) InVivo->SolidDisp SaltForm pH Adjustment & Salt Formation InVivo->SaltForm

Decision matrix for solubilizing 2-Amino-6-methyl-3-phenylquinoline.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound completely dissolves in a 10 mM DMSO stock, but immediately crashes out (precipitates) when diluted into my aqueous assay buffer. Why does this happen, and how do I fix it?

The Causality: This is a classic "solvent shift" phenomenon. When you dilute the DMSO stock into an aqueous buffer, the dielectric constant of the medium abruptly changes. The hydrophobic forces driving the 2-Amino-6-methyl-3-phenylquinoline molecules together exceed their affinity for the water molecules, breaching the compound's kinetic solubility limit and causing rapid nucleation and precipitation. The Solution: You must lower the thermodynamic barrier to solvation in the receiving buffer.

  • Method A (Micellar Solubilization): Pre-spike your aqueous buffer with a surfactant like Tween 80 or Cremophor EL (0.1% - 1.0% v/v)[2]. Ensure the surfactant concentration is above its Critical Micelle Concentration (CMC). The lipophilic phenylquinoline core will partition into the hydrophobic micelle cores, shielding it from the water.

  • Method B (Stepwise Dilution): Dilute the DMSO stock into an intermediate co-solvent gradient (e.g., 50% PEG400) before final introduction to the assay buffer.

Q2: I want to use Cyclodextrins to improve bioavailability, but native β-Cyclodextrin isn't working well. What am I doing wrong?

The Causality: Native β-cyclodextrin (β-CD) has a relatively low intrinsic aqueous solubility (~1.85 g/100 mL at 25°C) due to strong intramolecular hydrogen bonding[3]. If you are trying to achieve high concentrations of the inclusion complex, the β-CD itself is likely precipitating. Furthermore, the bulky 3-phenyl and 6-methyl groups on the quinoline ring may experience steric hindrance entering the rigid native cavity. The Solution: Switch to chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) [4]. These derivatives lack the rigid hydrogen-bond network of native β-CD, granting them aqueous solubilities exceeding 50 g/100 mL. Their flexible cavities dynamically adapt to encapsulate the bulky phenylquinoline moiety, forming a highly soluble host-guest complex[5].

Q3: My Amorphous Solid Dispersion (ASD) formulation showed excellent solubility on day 1, but after a week in storage, the dissolution rate plummeted. What is the mechanism of failure?

The Causality: Amorphous solid dispersions place the drug in a high-energy, thermodynamically unstable state. Over time, ambient moisture acts as a plasticizer, lowering the glass transition temperature (


) of the polymer matrix. This increases molecular mobility, allowing the 2-Amino-6-methyl-3-phenylquinoline molecules to re-align and recrystallize into their lower-energy, insoluble crystalline lattice[6].
The Solution: 
  • Polymer Selection: Switch to a polymer with a higher ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and better anti-plasticizing properties, such as HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP K30.
    
  • Storage: Store the ASD in tightly sealed containers with desiccants to strictly control relative humidity (RH).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory control steps to verify that solubilization has actually occurred, rather than mere suspension of micro-particulates.

Protocol A: Phase Solubility Study (Cyclodextrin Complexation)

This protocol determines the stoichiometric ratio and stability constant (


) of the cyclodextrin-drug complex, validating true molecular encapsulation.
  • Preparation of Host Solutions: Prepare a series of aqueous solutions of HP-β-CD in your target buffer (e.g., PBS, pH 7.4) at increasing concentrations: 0, 5, 10, 20, 50, and 100 mM. The "0 mM" sample serves as your critical vehicle control.

  • Drug Addition: Add an excess amount (e.g., 5 mg) of crystalline 2-Amino-6-methyl-3-phenylquinoline to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker bath at 25°C (or 37°C for physiological relevance) and agitate at 150 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Self-Validation Step: Filter the supernatant through a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL of filtrate to account for potential membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the molar concentration of dissolved drug (Y-axis) versus the molar concentration of HP-β-CD (X-axis). A linear relationship (A

    
    -type plot) validates the formation of a 1:1 soluble inclusion complex.
    
Protocol B: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

This method forces the compound into a high-energy amorphous state, drastically improving its dissolution kinetics.

  • Co-dissolution: Weigh 2-Amino-6-methyl-3-phenylquinoline and a hydrophilic polymer (e.g., PVP K30) in a 1:4 weight ratio. Dissolve both components completely in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Self-Validation Step: Visually inspect the solution; it must be 100% optically clear. Any turbidity indicates incomplete dissolution and will seed premature crystallization.

  • Solvent Removal: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry film forms on the flask wall.

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Pulverization: Scrape the solid dispersion film from the flask, gently pulverize it using a mortar and pestle, and sieve through a 60-mesh screen to ensure uniform particle size.

  • Validation (Crucial): Analyze the resulting powder using Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD). The absence of a sharp melting endotherm (DSC) or distinct Bragg peaks (PXRD) confirms the successful conversion to the amorphous state.

Quantitative Data: Comparison of Solubilization Techniques

The following table summarizes the expected performance metrics of various solubilization strategies applied to lipophilic quinoline derivatives, allowing for rapid comparative analysis.

Solubilization StrategyApparent Aqueous Solubility (µg/mL)Fold Enhancement vs. ControlPhysical StabilityBiocompatibility (In Vivo)
Aqueous Buffer (Control) < 1.01xHigh (Crystalline)Excellent
pH Adjustment (pH 2.0) ~ 45.045xHigh (Solution)Poor (Irritating)
Co-solvent (10% DMSO) ~ 120.0120xLow (Precipitation risk)Moderate (Toxicity limits)
Micellar (1% Tween 80) ~ 350.0350xModerate (Dilution risk)Good
Cyclodextrin (20% HP-β-CD) ~ 1,200.01,200xHigh (Thermodynamic)Excellent
Solid Dispersion (1:4 PVP) ~ 850.0850xLow (Recrystallization risk)Good

Note: Values are representative estimates based on the physicochemical behavior of structurally analogous BCS Class II quinoline derivatives under standard laboratory conditions.

References

  • Nicolaescu, O. E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 17(3), 288. Available at:[Link]

  • Mahapatra, A. P. K., et al. (2020). "Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review." International Journal of PharmTech Research, 13(2), 80-93. Available at:[Link]

  • Sharma, A., et al. (2023). "Solubility Enhancement Techniques." Journal of Emerging Technologies and Innovative Research (JETIR). Available at:[Link]

Sources

Technical Support Center: Purification of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist (Chromatography Division) Ticket ID: PUR-Q2-AM-6M-3P Subject: Optimization of Normal Phase Silica Chromatography for Aminoquinoline Derivatives

Overview

Welcome to the Technical Support Center. You are likely attempting to purify 2-Amino-6-methyl-3-phenylquinoline , a compound synthesized via condensation methods (e.g., Friedländer synthesis).[1]

The Core Challenge: The primary failure mode in purifying this compound is peak tailing and irreversible adsorption .[1][2] This occurs because the basic 2-amino group (


) and the quinoline nitrogen interact strongly with the acidic silanol groups (

) on standard silica gel.[2]

This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.

Module 1: Pre-Purification Diagnostics (TLC)

Q: My compound streaks on the TLC plate. How do I fix this before running the column?

A: Streaking on TLC is a direct predictor of column failure.[1] Do not proceed to the column until you have fixed the TLC behavior.

  • Diagnosis: The streak indicates the compound is dragging along the silica due to acid-base interactions.[2]

  • The Fix: You must "deactivate" the silica.[1]

    • Standard Eluent: Start with Hexane : Ethyl Acetate (4:1) .[1]

    • The Modifier: Add 1% Triethylamine (TEA) or 1%

      
        to the developing solvent.
      
    • Validation: Run the TLC again. The spot should tighten into a compact circle.[1] If the

      
       is too high (>0.5), reduce the Ethyl Acetate ratio. Target an 
      
      
      
      of 0.25 – 0.35 .

Q: What is the solubility profile for loading?

A: The 3-phenyl and 6-methyl groups significantly increase lipophilicity compared to the parent 2-aminoquinoline.

  • Preferred: Dissolve in a minimum volume of Dichloromethane (DCM) .[1]

  • Alternative (Solid Load): If solubility is poor in the mobile phase, dissolve in DCM, add silica (1:2 ratio), and evaporate to dryness.[1] Load this powder on top of the column.[2]

Module 2: The Purification Protocol (Step-by-Step)

Q: How should I pack the column for this specific basic heterocycle?

A: You cannot use "neutral" silica.[1] You must buffer the stationary phase.[1]

Step 1: Slurry Preparation [1]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Base Pre-treatment: Suspend the silica in Hexane containing 1% TEA .[1]

  • Why: This pre-coats the acidic silanol sites with amine, preventing your product from sticking permanently.[1]

Step 2: The Mobile Phase Gradient

Do not run isocratic immediately. Use a gradient to separate non-polar impurities (unreacted ketones/nitriles) from the target amine.

PhaseSolvent Composition (v/v)ModifierVolume (Column Volumes)Purpose
Equilibration 100% Hexane1% TEA2 CVNeutralize column acidity.
Load (Sample in DCM or Dry Load)N/A-Apply sample.
Wash 95% Hexane / 5% EtOAc1% TEA2 CVElute non-polar impurities.[1]
Elution 80% Hexane / 20% EtOAc1% TEA5-10 CVElute Target Product.
Flush 50% Hexane / 50% EtOAc1% TEA2 CVElute polar byproducts.[1]
Module 3: Visualization & Logic
Workflow Logic: From Synthesis to Pure Crystal

The following diagram illustrates the critical decision points in the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (2-Amino-6-methyl-3-phenylquinoline) TLC TLC Analysis (Hex/EtOAc) Start->TLC Decision1 Is Tailing Observed? TLC->Decision1 FixTailing Add 1% TEA to Solvent Decision1->FixTailing Yes (Streak) PackColumn Pack Column with TEA-Buffered Silica Decision1->PackColumn No (Rare) FixTailing->PackColumn Loading Sample Loading (DCM or Dry Load) PackColumn->Loading Gradient Run Gradient: Hex -> Hex/EtOAc (with TEA) Loading->Gradient Fractions Collect Fractions (Check TLC) Gradient->Fractions Crystallization Recrystallization (Ethanol) Fractions->Crystallization Combine Pure Fractions Final Pure Compound (>98%) Crystallization->Final

Figure 1: Decision logic for the purification of basic aminoquinolines. Note the critical intervention of adding TEA (Triethylamine) to prevent tailing.[2]

Module 4: Troubleshooting & FAQs

Q: I added TEA, but I still see a "shadow" or minor tailing. Why? A: You may be experiencing column overload or incomplete equilibration .[1]

  • Cause: If the silica wasn't fully equilibrated with the basic buffer, the amine product strips the base off the silica as it travels, re-exposing acidic sites.

  • Solution: Flush the column with at least 3 Column Volumes (CV) of the TEA-containing solvent before loading your sample.

Q: My product is co-eluting with a starting material (e.g., a benzophenone derivative). A: The lipophilic nature of the 3-phenyl group makes your product behave similarly to non-polar starting materials.

  • Solution: Switch to a "selectivity modifier." Instead of Hexane/EtOAc, try Toluene : Acetone (10:1) with 0.5% TEA.[1] Toluene interacts differently with the

    
    -systems of the phenyl rings, often resolving stacking compounds better than alkanes.
    

Q: Can I use Dichloromethane (DCM) / Methanol (MeOH)? A: Yes, but be careful.[1]

  • Risk: DCM/MeOH is very strong.[1] For this lipophilic quinoline, it might elute everything at the solvent front (

    
    ).[1]
    
  • Use Case: Only use DCM/MeOH (e.g., 98:2) if the compound is stuck on the column despite using EtOAc.

Q: How do I remove the Triethylamine (TEA) from my final product? A: TEA has a high boiling point (~89°C) and smells.

  • Method: After combining fractions and evaporating the solvent:

    • Dissolve the residue in DCM.[1]

    • Wash with saturated Sodium Bicarbonate (

      
      )  (Do not use acid, or you will salt out your product).[1]
      
    • Dry over

      
       and evaporate.
      
    • Final Polish: Recrystallize from hot Ethanol or Ethanol/Water .[1]

Module 5: Troubleshooting Logic Tree

Use this diagram to diagnose live issues during the run.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Issue1 No Elution (Product Stuck) Type->Issue1 Issue2 Poor Resolution (Overlapping Peaks) Type->Issue2 Issue3 Peak Tailing Type->Issue3 Fix1 Increase Polarity (Switch to DCM/MeOH) Issue1->Fix1 Fix2 Decrease Flow Rate or Flatten Gradient Issue2->Fix2 Fix3 Increase TEA Conc. (Max 2%) Issue3->Fix3

Figure 2: Real-time troubleshooting guide for chromatographic defects.

References
  • BenchChem Technical Support. (2025).[1][2][3] Purification Strategies for 2-Aminoquinoline Derivatives. Retrieved from

  • ChemicalBook. (2026).[1][4] 2-Aminoquinoline Properties and pKa Data. Retrieved from

  • Phenomenex. (2025).[1] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance? Retrieved from

  • TÜBİTAK Academic Journals. (2025). Synthesis and purification of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Retrieved from

Sources

Technical Support Center: Troubleshooting & Purification Guide for 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of substituted 2-aminoquinolines. 2-Amino-6-methyl-3-phenylquinoline is a highly valuable scaffold in drug discovery, particularly as a bioavailable isostere for aminopyridines in neuronal nitric oxide synthase (nNOS) inhibition .

However, isolating this compound from crude reaction mixtures—typically generated via Friedländer-type condensations—requires a strategic approach. Its unique combination of a lipophilic hydrocarbon backbone and a basic 2-amino group makes standard purification notoriously tricky. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your purification workflow.

Section 1: Causality & Mechanistic Overview

During the synthesis of 2-amino-6-methyl-3-phenylquinoline (e.g., from the condensation of 2-amino-5-methylbenzaldehyde and phenylacetonitrile), several classes of impurities are generated. Understanding the chemical nature of these impurities is the first step in designing a rational purification strategy.

  • Unreacted Starting Materials: Phenylacetonitrile is a neutral, lipophilic liquid. 2-Amino-5-methylbenzaldehyde is weakly basic but highly reactive.

  • Self-Condensation Byproducts: Aldol-type condensations of the starting materials under basic conditions generate high-molecular-weight, neutral oligomers .

  • Oxidation Products: 2-Aminoquinolines can slowly oxidize in air to form highly polar, colored quinolones .

SynthesisPathway A 2-Amino-5-methylbenzaldehyde Target 2-Amino-6-methyl-3-phenylquinoline (Target Product) A->Target Base-Catalyzed Condensation Imp1 Unreacted Starting Materials (Neutrals & Weak Bases) A->Imp1 Incomplete Conversion Imp2 Self-Condensation Byproducts (Oligomers) A->Imp2 Aldol-type Side Reactions B Phenylacetonitrile B->Target B->Imp1 Imp3 Oxidation Byproducts (Quinolones) Target->Imp3 Air Oxidation during workup

Mechanistic pathways generating 2-amino-6-methyl-3-phenylquinoline and common reaction impurities.

Section 2: Troubleshooting FAQs

Q1: My crude product streaks severely on silica gel, and recovery is low. How do I resolve this? A1: The primary challenge arises from the basic nature of the 2-aminoquinoline core. While unsubstituted quinoline is weakly basic (pKa ~4.9), the electron-donating 2-amino group increases the basicity of the ring nitrogen via resonance, raising the pKa to approximately 7.3 . Silica gel stationary phases are inherently acidic due to surface silanol groups (Si-OH, pKa ~4.5–5.0). This pKa mismatch results in strong acid-base interactions between your target compound and the stationary phase, causing severe peak tailing and irreversible adsorption. Solution: Neutralize the acidic sites by incorporating a basic modifier into your mobile phase. Adding 0.5% to 1% (v/v) triethylamine (TEA) to your hexane/ethyl acetate eluent will drastically improve peak symmetry and recovery .

Q2: How can I efficiently remove unreacted phenylacetonitrile without using column chromatography? A2: Because phenylacetonitrile is a non-basic neutral compound and 2-amino-6-methyl-3-phenylquinoline is a base, an acid-base extraction exploits this differential ionization. Washing the organic mixture with 1M HCl (pH < 1) fully protonates the quinoline, driving it into the aqueous phase. Neutral impurities (like unreacted nitriles and aldol oligomers) remain trapped in the organic layer. Subsequent basification of the aqueous layer (pH > 10) deprotonates the target, allowing it to be back-extracted as a free base .

Q3: I have isolated the product, but it has a slight yellow/brown tint. How do I achieve a highly pure, white solid? A3: Trace colored impurities (often oxidized quinolones or polymerized aldehydes) can co-elute during chromatography. A two-solvent recrystallization is the optimal "polishing" step. 2-Aminoquinolines are highly crystalline due to their planar aromatic structure. Using a "good" solvent (ethanol) and a "poor" solvent (water) allows for the selective crystallization of the target. As the solution cools, the dielectric constant of the mixture forces the lipophilic quinoline into a highly ordered crystal lattice, while polar oxidation products remain solvated in the aqueous mother liquor .

Section 3: Quantitative Impurity Profiling

Impurity ClassExample CompoundPhysical StateAcid/Base ProfilePrimary Removal Strategy
Unreacted Nitrile PhenylacetonitrileLiquidNeutralAcid-Base Extraction
Unreacted Aldehyde 2-Amino-5-methylbenzaldehydeSolidWeak BaseSilica Gel Chromatography
Oligomers Self-condensation productsAmorphous SolidNeutral/Weak BaseAcid-Base Extraction
Oxidation Products Quinolone derivativesSolidPolar / H-bond donorRecrystallization (EtOH/H₂O)

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Acid-Base Extraction (Preliminary Purification)

Purpose: To strip away non-basic starting materials and neutral oligomers.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel and wash with an equal volume of 1M HCl.

    • Self-Validation: Check the pH of the aqueous layer using pH paper to ensure it is < 2. If it is higher, the target compound will not fully partition into the aqueous phase.

  • Separation: Collect the aqueous layer (contains the protonated target). Discard the organic layer (contains neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH dropwise while stirring.

    • Self-Validation: The aqueous layer will turn cloudy as the free-base 2-aminoquinoline precipitates. Verify the pH is > 10.

  • Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: TEA-Modified Silica Gel Chromatography (Primary Isolation)

Purpose: To separate the target from structurally similar basic impurities (e.g., unreacted benzaldehyde).

  • Solvent Preparation: Prepare an eluent system of 70:30 Hexane:EtOAc containing 1% (v/v) Triethylamine (TEA).

  • Column Pre-treatment: Pack the silica column and flush it with 2 column volumes of the TEA-modified eluent.

    • Self-Validation: Monitor the column effluent pH; it should test basic on pH paper, confirming that the acidic silanol groups have been successfully neutralized.

  • Elution: Load the concentrated product from Protocol 1 onto the column. Elute using the modified solvent system and collect fractions.

    • Self-Validation: Spot fractions on a TLC plate. The target spot should appear round and symmetrical under UV light (254 nm) without severe tailing.

Protocol 3: Two-Solvent Recrystallization (Final Polish)

Purpose: To remove trace colored oxidation products and achieve >99% purity.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol to completely dissolve the solid.

  • Solvent Saturation: Add hot distilled water dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of boiling Ethanol until the solution just turns clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 30 minutes.

    • Self-Validation: The formation of distinct, colorless to pale-yellow needles indicates the successful exclusion of amorphous impurities from the crystal lattice.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold 10% Ethanol in water, and dry under high vacuum.

Section 5: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture Ext Acid-Base Extraction (1M HCl then NaOH) Crude->Ext Org Organic Phase (Target + Basic Impurities) Ext->Org pH Adjustment to ~10 Aq Aqueous Phase (Discard Non-Basic Neutrals) Ext->Aq Removes unreacted nitriles Chrom Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) Org->Chrom Concentrated Recryst Two-Solvent Recrystallization (EtOH / H2O) Chrom->Recryst Target Fractions Pure Pure 2-Amino-6-methyl- 3-phenylquinoline Recryst->Pure Slow Cooling

Sequential purification workflow for isolating pure 2-amino-6-methyl-3-phenylquinoline.

References

  • Cinelli, M. A., et al. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition." Journal of Medicinal Chemistry, 2014 Jan 28; 57(4): 1513–1530. URL:[Link]

  • Science of Synthesis. "Product Class 4: Quinolinones and Related Systems." Thieme Connect. URL:[Link]

Troubleshooting catalyst deactivation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I understand that catalyst deactivation is the most persistent bottleneck in scaling up N-heterocycle production. Whether you are running a classical glycerol-based Skraup reaction over zeolites or a modern Acceptorless Dehydrogenative Coupling (ADC) using ruthenium or molybdenum, a drop in turnover number (TON) is rarely a random failure. It is a deterministic outcome of the chemical environment.

Our troubleshooting philosophy is built on causality and self-validating experimental design. We do not just guess at why a reaction failed; we isolate the mechanism—be it coking, leaching, sintering, or poisoning—and apply targeted, data-driven regeneration protocols.

Mechanistic Diagnostic Framework

Before altering your reaction parameters, you must identify the root cause of the deactivation. The following logic tree provides a self-validating workflow to isolate the physical or chemical failure point of your catalyst.

G Start Yield Decline in Quinoline Synthesis HotFiltration 1. Hot Filtration Test (Isolate Catalyst at T_rxn) Start->HotFiltration Leaching Filtrate Remains Active: Metal Leaching HotFiltration->Leaching Homogeneous Pathway Heterogeneous Filtrate Inactive: True Heterogeneous Deactivation HotFiltration->Heterogeneous Heterogeneous Pathway BET 2. BET & Pore Volume Analysis Heterogeneous->BET XPS 3. XPS / ICP-MS Surface Analysis Heterogeneous->XPS Coking Loss of Micropore Volume: Coking / Fouling BET->Coking V_micro drops Sintering Loss of Surface Area (Pores Intact): Sintering BET->Sintering S_BET drops Poisoning N/S Adsorption Detected: Active Site Poisoning XPS->Poisoning Impurities Detected

Diagnostic workflow for identifying the root cause of catalyst deactivation in quinoline synthesis.

Troubleshooting FAQs: Mechanism & Causality

Q1: My Ni/Beta zeolite catalyst loses 50% of its activity after three cycles in a glycerol-based Skraup synthesis. What is the mechanism, and how do I prevent it? A1: The primary mechanism causing your yield drop is coking (fouling) [1]. In the Skraup synthesis, glycerol undergoes double dehydration to form acrolein, a highly reactive intermediate[2]. While acrolein is necessary to react with aniline to form the quinoline core, it is also highly prone to side-polymerization. Causality: These carbonaceous polymers physically deposit within the mesopores and micropores of the zeolite. This blocks the diffusion of bulky substrates to the active Brønsted and Lewis acid sites, effectively shutting down the catalytic cycle[2]. To prevent this, optimize the aniline-to-glycerol ratio to ensure acrolein is consumed by the cross-coupling pathway faster than it can polymerize.

Q2: I am using a transition metal catalyst (e.g., Mo or Ir) for Acceptorless Dehydrogenative Coupling (ADC) of alcohols to quinolines, but the reaction stalls at 60% conversion. Why? A2: You are likely experiencing active site poisoning via nitrogen coordination or an alkoxide trap [3]. In ADC, the generation of the carbonyl intermediate is driven by alcohol dehydrogenation. However, the lone pair of electrons on the nitrogen atom of the quinoline product (or an ammonia/amine intermediate) can strongly coordinate to the Lewis acidic transition metal center[4]. Causality: The product acts as a competitive inhibitor, outcompeting the alcohol substrate for the active site. Furthermore, in Mo-catalyzed systems, the catalyst can become trapped in a stable alkoxide complex, altering the thermodynamic landscape[3]. To mitigate this, ligand engineering is required. Utilizing bulky, electron-rich ligands (e.g., bis-1,2,3-triazolylidene) sterically hinders the coordination of the quinoline nitrogen while maintaining enough electron density to facilitate the dehydrogenation step[3].

Q3: My supported Palladium (Pd/C) catalyst shows excellent initial yields for oxidative annulation of anilines, but ICP-MS shows metal in the product stream. How do I stop leaching? A3: Metal leaching occurs when the active solid phase dissolves into the reaction medium[1]. In Pd-catalyzed oxidative annulations, the mechanism initiates with the oxidative addition of the substrate. The presence of strong oxidants (like Cu(II)/O₂ or peroxides) can oxidize the insoluble Pd(0) nanoparticles into soluble Pd(II) complexes, which detach from the support[5]. Causality: The solvent and oxidant combination is chemically stripping the metal from the support. To fix this, switch to a more robust support (e.g., nitrogen-doped mesoporous carbon) that provides stronger metal-support interactions via N-Pd coordination, ensuring the catalyst remains highly robust and reusable without leaching[6].

Standardized Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. Use the following protocols to confirm your deactivation mechanism and regenerate your catalyst.

Protocol 1: Hot Filtration Test (Validation of Metal Leaching)

This protocol creates a self-validating system: if the filtrate continues to react, the catalysis is homogeneous (leached). If it stops, it is truly heterogeneous[6].

  • Reaction Setup: Run your standard quinoline synthesis under optimized conditions.

  • High-Temperature Sampling: At approximately 30% theoretical conversion, rapidly filter the reaction mixture through a heated Celite pad (or use a high-temperature PTFE syringe filter) to remove the solid catalyst.

    • Causality Note: Filtering at the exact reaction temperature is critical. If the mixture cools, soluble metal species may re-precipitate onto the support, giving a false negative for leaching.

  • Validation: Transfer the cell-free filtrate to a new, pre-heated flask under the same atmospheric conditions. Monitor the reaction via GC-MS or TLC for an additional 2-4 hours.

  • Interpretation: If the conversion increases in the absence of the solid catalyst, active metal species have leached into the homogeneous phase.

Protocol 2: Controlled Oxidative Regeneration (Coke Removal for Zeolites)

This protocol is designed to safely remove carbonaceous deposits without causing thermal degradation (sintering) of the catalyst[1].

  • Recovery & Washing: Isolate the deactivated zeolite via centrifugation. Wash sequentially with a polar aprotic solvent (e.g., ethyl acetate) and ethanol to remove physisorbed organics[1].

  • Drying: Dry the catalyst in a vacuum oven at 80 °C for 4 hours to remove residual solvents.

  • Controlled Calcination: Transfer the powder to a muffle furnace. Ramp the temperature strictly at 5 °C/min to 500 °C under a continuous flow of synthetic air (20% O₂ / 80% N₂).

    • Causality Note: A slow ramp rate is mandatory. Rapid heating causes the exothermic combustion of carbon to create localized thermal hotspots, which will irreversibly sinter the metal active sites and permanently destroy the catalyst[1].

  • Validation: Hold at 500 °C for 4 hours. Cool to room temperature. Perform BET surface area analysis to confirm the restoration of the initial micropore volume (

    
    )[2].
    

Quantitative Data & Mitigation Matrix

Use the following table to quickly correlate your analytical findings with the correct mitigation strategy.

Deactivation ModePrimary MechanismDiagnostic MarkerMitigation Strategy
Coking / Fouling Polymerization of reactive intermediates (e.g., acrolein)

Micropore Volume (

) via BET
Controlled oxidative calcination; optimize substrate ratios[1],[2].
Metal Leaching Oxidative dissolution of active metal into solventActive filtrate in Hot Filtration Test; ICP-MS positiveEnhance metal-support interaction (e.g., N-doped carbon)[1],[6].
Active Site Poisoning Strong coordination of N-lone pairs (product inhibition)XPS shows surface N/S; Yield plateaus earlyLigand engineering (steric hindrance); solvent washing[1],[3].
Sintering Thermal agglomeration of nanoparticles

BET Surface Area; XRD shows crystallite growth
Lower reaction temperature; introduce structural promoters[1].

References

  • BenchChem. "Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center." BenchChem.
  • MDPI. "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights." Molecules.
  • RSC Publishing. "Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts." Catalysis Science & Technology.
  • Semantic Scholar. "High-efficiency catalytic performance over mesoporous Ni/beta zeolite for the synthesis of quinoline from glycerol and aniline." RSC Advances.
  • ResearchGate. "Molybdenum Catalyzed Acceptorless Dehydrogenation of Alcohols for the Synthesis of Quinolines." Chemistry – A European Journal.
  • PMC. "Hydrogen Transfer-Mediated Multicomponent Reaction for Direct Synthesis of Quinazolines by a Naphthyridine-Based Iridium Catalyst." iScience.

Sources

Technical Support Center: Methyl-Substituted Quinoline Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Recrystallization & Purification Issues for Methyl-Quinolines

Role: Senior Application Scientist | Department: Process Chemistry Support

Introduction: The "Grease" Factor

Methyl-substituted quinolines (e.g., Quinaldine, Lepidine, and their complex derivatives) present a unique challenge in purification. The methyl group introduces significant lipophilicity to the heterocyclic core, often lowering the melting point to near-ambient temperatures and increasing the tendency for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."

This guide moves beyond standard textbook advice to address the specific thermodynamic behaviors of these "greasy" heterocycles.

Troubleshooting Guide: The "Oiling Out" Crisis

Q: My product separates as a brown oil at the bottom of the flask instead of crystals. Why is this happening?

Diagnosis: You have hit the Spinodal Decomposition line before the Nucleation line. Methyl-quinolines are prone to this because their crystal lattice energy is often low (due to steric hindrance of the methyl group disrupting packing), while their affinity for organic impurities is high. The "oil" is a supersaturated solution of your product acting as a solvent for its own impurities.

Immediate Fix (The "Re-Dissolve & Seed" Protocol):

  • Do NOT cool further. Cooling an oil fixes nothing; it just makes the oil more viscous.

  • Re-heat the mixture until the oil dissolves completely into a homogeneous phase.

  • Add a "Bridge" Solvent: Add 5-10% volume of a solvent with intermediate polarity (e.g., Toluene or THF) to stabilize the solution.

  • Seed at High Temperature: Add seed crystals while the solution is still warm (just below saturation temperature).

  • Slow Down: Wrap the flask in a towel to slow the cooling rate. Fast cooling favors amorphous oil formation; slow cooling favors ordered crystal nucleation.

Q: I am using Ethanol/Water, but I get an emulsion. What is the alternative?

Analysis: Water is a harsh antisolvent for methyl-quinolines. The hydrophobic methyl group repels water aggressively, forcing the compound out of solution too fast to form a lattice.

Recommended Solvent Switch: Switch to a Non-Aqueous Antisolvent System .

  • System A (Standard): Ethyl Acetate (Solvent) + Heptane (Antisolvent).

  • System B (For Polar Derivatives): Isopropanol (Solvent) + Isopropyl Ether (Antisolvent).

Why? Heptane and ethers lower the solubility power more gently than water, allowing the molecules time to align into a lattice rather than crashing out as disordered oil droplets.

Strategic Protocol: Converting "Uncrystallizable" Oils to Salts

Many simple methyl-quinolines (like 2-methylquinoline) are liquids or low-melting solids. Recrystallizing the free base is often futile. The industry standard is to purify them as Hydrochloride or Picrate salts, which have much higher lattice energies.

Protocol: High-Purity HCl Salt Formation

Use this when the free base refuses to solidify.

Step 1: Dissolution Dissolve the crude oily quinoline (10 g) in Anhydrous Diethyl Ether (50 mL). If insoluble, use Acetone .

Step 2: Acidification

  • Preferred: Bubble dry HCl gas through the solution.

  • Alternative: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Stop Point: Monitor pH. Stop when the solution is acidic (pH ~2). Excess acid can cause degradation or solubilize the salt.

Step 3: Isolation & Recrystallization The HCl salt will precipitate immediately as a white/off-white solid.

  • Filter under nitrogen (quinoline salts are hygroscopic).

  • Recrystallization Solvent: Methanol/Acetone (1:5 ratio) or Absolute Ethanol .

  • Note: Avoid water, as it hydrolyzes the salt back to an equilibrium state.

Impurity Management: Color & Oxidation

Q: My crystals are chemically pure (by NMR) but remain persistent yellow/brown. How do I fix this?

Diagnosis: Quinolines are highly susceptible to air oxidation, forming N-oxides and polymerized tar . These impurities are highly colored even at ppm levels and can be incorporated into the crystal lattice (inclusion).

The "Double-Filter" Solution:

  • Dissolve crude solid in boiling Ethanol.

  • Add Activated Carbon: Use acid-washed carbon (e.g., Darco G-60) at 5 wt%.

    • Critical: Do not use basic carbon, as it promotes further oxidation of quinolines.

  • Hot Filtration: Filter through a pre-warmed Celite pad.

  • Add Sodium Dithionite: Add a pinch (0.5 wt%) of sodium dithionite (

    
    ) to the filtrate before crystallization. This reducing agent prevents re-oxidation during the cooling process.
    

Data Summary: Solvent Selection Matrix

Solvent SystemPolarity MatchBest For...Risk Factor
Ethanol / Water High PolarityPolar derivatives (e.g., -OH, -COOH substituted)High: Oiling out due to hydrophobic methyl group.
EtOAc / Hexanes Medium PolarityGeneral methyl-quinolinesLow: Good control over supersaturation.
Toluene / Heptane Low PolarityHighly lipophilic (dimethyl/trimethyl) analogsMedium: Yield may be low due to high solubility.
Methanol / Acetone High PolarityHydrochloride Salts Low: Excellent for purifying salts.

Visualized Workflows

Diagram 1: The "Oiling Out" Rescue Decision Tree

Caption: Logic flow for salvaging a crystallization batch that has separated into a liquid oil phase.

OilingOutRescue Start Problem: Oiling Out Observed CheckTemp Check Temperature Start->CheckTemp Reheat Re-heat to Reflux (Dissolve Oil) CheckTemp->Reheat Oil Present SolventCheck Is Solvent Aqueous? Reheat->SolventCheck AddBridge Add Bridge Solvent (THF or Dioxane) SolventCheck->AddBridge Yes (EtOH/Water) Seed Seed at T = Cloud Point + 5°C SolventCheck->Seed No (Organic) AddBridge->Seed SlowCool Controlled Cooling (-5°C/hour) Seed->SlowCool Success Crystalline Solid SlowCool->Success

Diagram 2: Quinoline Salt Formation & Purification Workflow

Caption: Step-by-step protocol for converting oily free bases into purifiable crystalline salts.

SaltFormation Input Crude Methyl-Quinoline (Oily/Impure) Dissolve Dissolve in Et2O or Acetone (Anhydrous) Input->Dissolve Acidify Add HCl (Gas or Ether Solution) pH < 2 Dissolve->Acidify Precip Immediate Precipitation of HCl Salt Acidify->Precip Filter Filter under N2 (Hygroscopic!) Precip->Filter Recryst Recrystallize: MeOH/Acetone (1:5) Filter->Recryst Final Pure Crystalline Salt Recryst->Final

References & Authoritative Sources

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. (Explains the thermodynamics of LLPS and spinodal decomposition).

  • BenchChem. Addressing Challenges in the Purification of Quinoline Derivatives. (Specific protocols for salt formation and solvent selection for quinolines).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. (The standard text for specific melting points and recrystallization solvents for Quinaldine and Lepidine).

  • American Chemical Society (ACS). Complex Salts of Quinoline. (Historical but valid data on mercuric and halide salts for isolation).

Minimizing side reactions during 3-phenylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-phenylquinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of quinoline synthesis and minimize the formation of unwanted side products. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-phenylquinoline, and what are their primary advantages and disadvantages?

There are several established methods for synthesizing the quinoline core, with the Friedländer annulation, Combes reaction, and Döbner-von Miller reaction being among the most frequently employed for generating substituted quinolines like 3-phenylquinoline.

Synthetic Route Starting Materials Advantages Common Side Reactions & Disadvantages
Friedländer Annulation 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group.[1][2]Simplicity, versatility, and the use of readily available starting materials.[1] Can be performed under acidic, basic, or neutral conditions.[1][2]Self-condensation (aldol) of the ketone/aldehyde starting material, especially under basic conditions.[1][3] Self-condensation of the 2-aminoaryl carbonyl compound at high temperatures.[1] Poor regioselectivity with unsymmetrical ketones.[2][3]
Combes Reaction Aniline and a β-diketone.[4][5]Often used to prepare 2,4-substituted quinolines.[4]Formation of undesired regioisomers when using unsymmetrical β-diketones.[3][4] Requires strong acid catalysis, which can be harsh for sensitive substrates.[6]
Döbner-von Miller Reaction Aniline and an α,β-unsaturated carbonyl compound.[7][8]Wider range of substituted quinolines possible compared to the Skraup synthesis.[9]Polymerization of the α,β-unsaturated carbonyl compound is a major issue.[10][11] Can produce complex mixtures of byproducts and tar, making purification difficult.[11] Regioselectivity can be a challenge.[10][12]
Q2: I'm observing a significant amount of tar-like material in my Döbner-von Miller reaction. What is causing this, and how can I prevent it?

The formation of tar and resinous materials is a well-known side reaction in the Döbner-von Miller synthesis.[11] This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, such as cinnamaldehyde, which is a common precursor for 3-phenylquinoline via this route.[10][11]

Troubleshooting Strategies:

  • Biphasic Reaction Medium: A highly effective strategy is to employ a two-phase solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its propensity to polymerize in the aqueous acid phase is significantly reduced, leading to a cleaner reaction and higher yield of the desired quinoline.[10][11]

  • Slow Addition of Reagents: Instead of adding all reactants at once, the slow, portion-wise addition of the α,β-unsaturated carbonyl compound to the reaction mixture can help to maintain a low concentration of this reactive species, thereby minimizing polymerization.[10][13]

  • Temperature Control: While the Döbner-von Miller reaction often requires heat, excessive temperatures can accelerate polymerization and degradation.[10] It is advisable to start with milder conditions and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric or hydrochloric acid are traditional, Lewis acids such as tin tetrachloride or scandium(III) triflate can sometimes offer better results with fewer side reactions.[7][11]

Q3: My Friedländer synthesis of 3-phenylquinoline is giving a low yield, and I suspect self-condensation of my ketone. How can I mitigate this?

Self-aldol condensation of the ketone (e.g., acetophenone to form dypnone) is a classic side reaction in base-catalyzed Friedländer syntheses.[1] This side reaction consumes your starting material and complicates purification.

Troubleshooting Workflow for Aldol Condensation in Friedländer Synthesis

start Low Yield & Suspected Aldol Condensation strategy1 Slow Addition of Ketone start->strategy1 Maintains low ketone concentration strategy2 Use a Milder Base or Switch to Acid Catalysis start->strategy2 Reduces rate of self-condensation strategy3 Use an Imine Analog of the 2-Aminoaryl Carbonyl start->strategy3 Prevents aldol pathway outcome1 Improved Yield, Reduced Side Product strategy1->outcome1 outcome2 Side Reaction Persists strategy1->outcome2 strategy2->outcome1 strategy2->outcome2 strategy3->outcome1 strategy3->outcome2 If unsuccessful, re-evaluate other parameters

Caption: Troubleshooting workflow for aldol condensation in Friedländer synthesis.

Detailed Protocols to Minimize Aldol Condensation:

  • Protocol 1: Slow Addition of the Carbonyl Component

    • Set up the reaction with the 2-aminoaryl carbonyl compound and the base catalyst in the chosen solvent.

    • Dissolve the ketone (e.g., phenylacetaldehyde) in a small amount of the reaction solvent.

    • Add the ketone solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) at the desired reaction temperature.

    • Monitor the reaction by TLC to ensure the formation of the product and consumption of the starting materials.

  • Protocol 2: Switching to Acid Catalysis

    • In a round-bottom flask, dissolve the 2-aminobenzaldehyde or 2-aminobenzophenone and phenylacetaldehyde in a suitable solvent (e.g., ethanol, toluene).

    • Add a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂).[1]

    • Heat the reaction mixture to reflux and monitor by TLC. Acidic conditions generally favor the desired condensation over the base-catalyzed self-aldol reaction.

Q4: I am attempting a Combes synthesis with an unsymmetrical β-diketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity in the Combes synthesis is a known challenge and is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[3][4] The electrophilic aromatic annulation step is often rate-determining, and steric hindrance can play a significant role in directing the cyclization.[4]

Strategies to Control Regioselectivity:

  • Steric Hindrance: Increasing the bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[4] For example, a bulkier R group on the diketone may sterically hinder the approach of the aniline to the adjacent carbonyl, thus favoring reaction at the less hindered carbonyl group.

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts can influence the isomeric ratio. Polyphosphoric acid (PPA) or its esters (PPE) have been shown to be effective and may offer different selectivity profiles.[4]

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline can also direct the cyclization. Electron-donating groups on the aniline can activate the aromatic ring, potentially influencing the position of the electrophilic attack during cyclization.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedländer Synthesis
Possible Cause Recommended Solution
Inappropriate Catalyst The choice of catalyst is often substrate-dependent. If a standard acid or base is ineffective, screen a variety of catalysts, including Lewis acids (e.g., ZnCl₂, In(OTf)₃) or modern catalysts like ionic liquids or metal-organic frameworks (MOFs).[1][13]
Purity of Starting Materials Ensure the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound are pure. Impurities can inhibit the reaction. If using a moisture-sensitive catalyst, ensure reagents and solvents are anhydrous.[1][14]
Suboptimal Reaction Temperature Some reactions require heating to proceed efficiently, while others may benefit from lower temperatures to minimize side reactions.[15] Experiment with a range of temperatures, monitoring the reaction closely.
Issue 2: Formation of Dimerization/Polymerization Products

This is a common issue in reactions like the Döbner-von Miller and Skraup syntheses, which often proceed under harsh acidic and high-temperature conditions.[11]

Mechanism of Side Product Formation: Polymerization

start α,β-Unsaturated Carbonyl (e.g., Cinnamaldehyde) protonation Protonated Carbonyl start->protonation Protonation of carbonyl oxygen acid_catalysis Acid Catalyst (H+) acid_catalysis->protonation polymerization Chain Polymerization protonation->polymerization Nucleophilic attack by another unsaturated carbonyl molecule tar Insoluble Tar/Resin polymerization->tar Leads to complex mixtures

Caption: Simplified mechanism of acid-catalyzed polymerization of α,β-unsaturated carbonyls.

Preventative Measures:

Symptom Preventative Action Rationale
Formation of a thick, unworkable solid or tar. Use a moderating agent like ferrous sulfate (FeSO₄) or boric acid in Skraup-type reactions.[11][16]These agents appear to control the exothermicity of the reaction, preventing localized overheating that promotes polymerization.[11][16]
Complex mixture of byproducts in Döbner-von Miller. Employ a biphasic solvent system or slow addition of the α,β-unsaturated carbonyl.[11]This keeps the concentration of the polymerizable species low in the reactive phase.[11]

Experimental Protocols

Protocol: Base-Catalyzed Friedländer Synthesis of 3-Phenylquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add phenylacetaldehyde (1.1 mmol) and a catalytic amount of potassium hydroxide (0.2 mmol, 20 mol%).[1]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

References

  • A novel Friedlander-type synthesis of 3-aryl quinolines from 3-oxo-2,3-diaryl-propionaldehydes. (n.d.). ElectronicsAndBooks.
  • Improving the regioselectivity of the Doebner-Miller reaction. (n.d.). Benchchem.
  • Minimizing side-product formation during the synthesis of 3-Nitro-2-phenylquinoline. (n.d.). Benchchem.
  • Side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem.
  • Enhancing the stability of 3-Nitro-2-phenylquinoline in solution. (n.d.). Benchchem.
  • Combes quinoline synthesis. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Bao, M., & Yamamoto, Y. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6677–6680. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC. Retrieved from [Link]

  • Optimizing reaction conditions for Friedländer quinoline synthesis. (n.d.). Benchchem.
  • Preventing side product formation in the synthesis of quinoline derivatives. (n.d.). Benchchem.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ResearchGate. Retrieved from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (n.d.). Benchchem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (n.d.). Benchchem.
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Synthesis of 1,2,3,4-tetrahydro-3-phenylquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved from [Link]

  • Doebner–Miller reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Patil, P., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation. (n.d.). Benchchem.
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. (n.d.). Benchchem.
  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. (n.d.). J-STAGE.
  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

Sources

Technical Support Center: Solution Stability of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-6-methyl-3-phenylquinoline (CAS: 948293-84-3 / HCl salt: 1171861-71-4). This guide is engineered for drug development professionals and analytical chemists who require rigorous, mechanistic insights into the handling, storage, and troubleshooting of this specific aminoquinoline derivative.

Because this molecule features an electron-donating 2-amino group, a lipophilic 3-phenyl ring, and a 6-methyl substitution on a photochemically active quinoline core, its behavior in solution is governed by a complex interplay of pH-dependent solubility and susceptibility to oxidative photolysis.

Mechanistic Overview of Solution Instability

To effectively troubleshoot, we must first separate physical instability (precipitation) from chemical instability (degradation).

The 3-phenyl and 6-methyl groups significantly increase the lipophilicity of the molecule (estimated LogP > 3.5). In aqueous media above pH 6.0, the quinoline nitrogen deprotonates, drastically reducing aqueous solubility and causing rapid precipitation 1[1].

Conversely, true chemical degradation is primarily driven by photolysis and oxidation. Exposure to UV/visible light in aqueous environments generates reactive oxygen species (ROS), such as hydroxyl radicals, which electrophilically attack the electron-rich benzene moiety of the quinoline core, leading to the formation of hydroxyquinolines and quinolinones 2[2]. Furthermore, the 2-amino group is prone to oxidation in the presence of atmospheric oxygen, leading to discoloration 3[3].

Pathway A 2-Amino-6-methyl-3-phenylquinoline (Intact Free Base / HCl Salt) B Photolysis (UV/Vis) Light Exposure A->B hν (Aqueous) C Oxidation (ROS/O2) High pH / Metals A->C O2 / OH• D Ring Hydroxylation (e.g., Quinolinones) B->D Nucleophilic Attack E N-Oxidation / Azo Dimerization (Amine Degradation) C->E Electron Transfer

Mechanistic degradation pathways of 2-aminoquinolines in solution.

Frequently Asked Questions (FAQs)

Q: My stock solution turned from clear to a yellowish-brown tint over a few weeks. Is it still usable? A: A color shift strongly indicates chemical degradation, specifically the oxidation of the 2-amino group into azo dimers or N-oxides 3[3]. This is accelerated by repeated freeze-thaw cycles and exposure to atmospheric oxygen. We recommend discarding visibly discolored solutions, as the degradation products can introduce assay artifacts (e.g., auto-fluorescence or off-target binding).

Q: I observe a rapid drop in compound concentration when diluted into a pH 7.4 biological buffer. How do I prevent this? A: This is likely a physical solubility limit rather than chemical degradation. The 3-phenyl substitution makes the free base highly hydrophobic. At pH 7.4, the molecule is largely unprotonated. To maintain solubility, ensure your final assay buffer contains at least 2-5% DMSO as a co-solvent, or perform the assay at a slightly acidic pH (e.g., pH 5.5-6.0) if your biological model permits 4[4].

Q: Does the choice of solvent affect the photostability of the compound? A: Yes. Protic solvents (like water or ethanol) can participate in photolytic degradation pathways by facilitating proton-coupled electron transfer. Aprotic solvents like anhydrous DMSO significantly suppress these pathways, making them superior for long-term storage 4[4].

Quantitative Stability Data

The following table synthesizes the expected stability metrics of 2-Amino-6-methyl-3-phenylquinoline across various environments.

Table 1: Physicochemical & Stability Profile

Solvent / MediumStorage TempLight ConditionEstimated Shelf-Life (T90)*Primary Failure Mechanism
Anhydrous DMSO-20°C to -80°CDark> 6 monthsNone (Optimal Condition)
Methanol / Ethanol4°CDark1 - 2 monthsMild Amine Oxidation
Aqueous Buffer (pH 4.0)37°CAmbient Light~7 - 14 daysPhotolysis (Ring Hydroxylation)
Aqueous Buffer (pH 7.4)37°CAmbient Light< 3 daysPrecipitation & Photolysis

*T90 is defined as the time required for the active compound concentration to drop by 10%.

Diagnostic Troubleshooting Workflow

When encountering inconsistent assay results or signal loss, follow this diagnostic logic tree to isolate the root cause.

Troubleshooting S Issue: Signal Loss or Visible Particulates in Assay C Check Solvent & pH S->C Q1 Aqueous Buffer (pH > 7.0)? C->Q1 Q2 Aged DMSO Stock (> 1 month at RT)? C->Q2 A1 Action: Acidify to pH 5-6 or add 2-5% DMSO Q1->A1 Yes (Precipitation) A2 Action: Prepare fresh stock, store at -80°C in dark Q2->A2 Yes (Oxidation)

Diagnostic workflow for resolving 2-Amino-6-methyl-3-phenylquinoline instability.

Validated Experimental Protocols

To ensure rigorous scientific integrity, we provide "self-validating" protocols. A self-validating protocol contains internal checks that confirm whether the procedure succeeded or failed, eliminating guesswork.

Protocol A: Preparation of a High-Stability Master Stock

Causality Focus: Minimizing atmospheric water and oxygen prevents premature oxidation and hydrolysis.

  • Equilibration: Allow the sealed vial of solid 2-Amino-6-methyl-3-phenylquinoline to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that accelerates degradation.

  • Dissolution: Weigh the required mass and dissolve in high-purity, anhydrous, degassed DMSO to create a 10 mM stock.

  • Aliquotting: Divide the master stock into single-use 50 µL aliquots in amber, screw-cap microcentrifuge vials. Why? Amber vials block UV light, and single-use aliquots prevent oxidative damage caused by repeated freeze-thaw cycles.

  • Storage: Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at -80°C.

Protocol B: Self-Validating Assay to Differentiate Precipitation from Degradation

Causality Focus: Physical precipitation is reversible; chemical degradation is not. This protocol uses mass-balance recovery to diagnose the exact mode of failure.

  • Sample Collection: Take a 1.0 mL aliquot of your problematic aqueous assay solution (where you suspect the compound has degraded or precipitated).

  • Forced Solubilization (The Validation Step): Add exactly 1.0 mL of anhydrous DMSO to the aliquot. Vortex vigorously for 2 minutes. Why? DMSO will force any physically precipitated free-base compound back into solution.

  • Chromatographic Analysis: Inject the mixture into an HPLC-UV system (Detection at ~254 nm). Compare the peak area of the parent compound against a freshly prepared standard curve.

  • Data Interpretation:

    • Outcome 1 (Full Recovery): If the parent peak area matches the theoretical initial concentration (accounting for the 1:1 dilution), the compound did not degrade. It had physically precipitated due to low aqueous solubility. Solution: Increase co-solvent concentration in your assay.

    • Outcome 2 (Loss of Parent Peak): If the parent peak area is significantly reduced and new, early-eluting peaks appear, the compound has undergone chemical degradation (likely photolysis yielding polar quinolinones) 2[2]. Solution: Shield assay tubes with foil and utilize fresh DMSO stocks.

References

  • Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline, Photo-Fenton Generated OH• Radicals and Superoxide Dismutase Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Amino-3-Aryl-6-Methylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, the 2-amino-3-aryl-6-methylquinoline series presents a particularly compelling class of compounds, with applications ranging from anticancer to anti-inflammatory agents. The precise substitution pattern on this heterocyclic system is paramount to its biological activity and physicochemical properties, necessitating robust and unambiguous analytical characterization.

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of analytical techniques for the structural elucidation of 2-amino-3-aryl-6-methylquinolines, with a primary focus on the unparalleled insights offered by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H NMR spectral interpretation for this class of molecules, supported by comparative data from alternative spectroscopic methods, and provide a framework for confident structural assignment.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules, offering a detailed roadmap of the proton environment within a molecule. For the 2-amino-3-aryl-6-methylquinoline scaffold, ¹H NMR provides critical information regarding:

  • Substitution Pattern: Unambiguously confirms the positions of the amino, aryl, and methyl groups on the quinoline core.

  • Conformational Analysis: Provides insights into the rotational isomerism of the C3-aryl group.

  • Purity Assessment: Readily identifies the presence of impurities and residual solvents.

The power of ¹H NMR lies in its ability to translate the chemical environment of each proton into a unique set of spectral parameters: chemical shift (δ), spin-spin coupling (J), and integration.

Deciphering the ¹H NMR Spectrum of 2-Amino-3-Aryl-6-Methylquinolines

The ¹H NMR spectrum of a typical 2-amino-3-aryl-6-methylquinoline can be dissected into several key regions, each providing a wealth of structural information.

Aromatic Region (δ 7.0 - 8.5 ppm): This region is often the most complex, containing signals from the protons of the quinoline core and the C3-aryl substituent.

  • Quinoline Protons:

    • H4: Typically a singlet, found downfield due to the anisotropic effect of the neighboring phenyl group and the electron-withdrawing nature of the quinoline nitrogen.

    • H5, H7, H8: These protons on the benzo-fused ring exhibit characteristic coupling patterns. H8 is often the most downfield of the three due to its proximity to the nitrogen atom. The coupling constants between these protons (typically ortho coupling, J ≈ 8-9 Hz, and meta coupling, J ≈ 2-3 Hz) are instrumental in their assignment.

  • Aryl Protons: The chemical shifts and splitting patterns of the protons on the C3-phenyl group are dependent on its substitution pattern.

Amino Group Protons (δ 4.5 - 6.5 ppm): The protons of the C2-amino group typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Methyl Group Protons (δ 2.3 - 2.6 ppm): The C6-methyl group gives rise to a characteristic singlet, integrating to three protons. Its chemical shift is influenced by the electronic nature of the quinoline ring.

A Comparative Analysis: ¹H NMR vs. Alternative Spectroscopic Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization often involves a suite of analytical methods. Here, we compare the insights provided by ¹H NMR with those from other common spectroscopic techniques.

Technique Information Provided Strengths Limitations
¹H NMR Detailed proton environment, connectivity, and stereochemistry.Unambiguous structural elucidation, high resolution, quantitative.Can be complex for large molecules, requires deuterated solvents.
¹³C NMR Carbon skeleton of the molecule.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups (e.g., N-H, C=N).Provides limited information on the overall molecular structure.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-amino-3-aryl-6-methylquinoline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Data Analysis: Assign the signals based on their chemical shifts, coupling constants, and integration values. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex spectra.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate from a volatile solvent.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Amino-3-Aryl-6-Methylquinoline Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS FTIR FT-IR Purification->FTIR Interpretation Combined Spectral Data Analysis HNMR->Interpretation CNMR->Interpretation MS->Interpretation FTIR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

Aminoquinolines (AQs), including primaquine, chloroquine, and their derivatives, are foundational to antimalarial therapies and are increasingly investigated for their antiviral and antineoplastic properties. Accurate structural elucidation and quantification of these compounds and their metabolites in biological matrices demand robust mass spectrometry (MS) workflows.

This guide objectively compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) platforms for AQ analysis. Furthermore, it details the mechanistic causality behind their Collision-Induced Dissociation (CID) fragmentation patterns, providing a self-validating experimental protocol for their reliable quantification.

Mechanistic Grounding: The Causality of AQ Fragmentation

To optimize MS parameters, one must first understand the gas-phase chemistry of aminoquinolines. In positive Electrospray Ionization (ESI+), the protonation site dictates the subsequent fragmentation cascade.

Aminoquinolines possess multiple nitrogen atoms, but the terminal aliphatic amine on the alkyl side chain is significantly more basic than the aromatic quinoline nitrogen. Consequently, this terminal nitrogen is the primary site of protonation. When subjected to CID, the energy is directed toward the weakest bonds relative to the charge site, leading to highly predictable neutral losses[1].

  • Primaquine (PQ): The primary amine at the terminus of the side chain readily absorbs collision energy, resulting in a characteristic neutral loss of ammonia (-17 Da) to yield a dominant fragment at m/z 243.15 from the m/z 260.17 precursor[2],[1]. Higher collision energies trigger the cleavage of the entire alkyl side chain (-85 Da), yielding m/z 175.08[1].

  • Chloroquine (CQ) & Hydroxychloroquine (HCQ): These compounds feature tertiary terminal amines. Instead of losing ammonia, CQ undergoes a neutral loss of its diethylamine moiety (-73 Da), generating a stable product ion at m/z 247[3]. HCQ follows an identical pathway, losing its ethyl(hydroxyethyl)amine group (-89 Da) to yield the exact same m/z 247 quinoline core fragment[4].

Fragmentation PQ Primaquine [M+H]+ m/z 260.17 Frag1 Loss of NH3 m/z 243.15 PQ->Frag1 -17 Da (Terminal Amine) Frag2 Loss of C5H11N m/z 175.08 PQ->Frag2 -85 Da (Alkyl Side Chain) Frag3 Loss of C10H10N2O m/z 86.09 PQ->Frag3 -174 Da (Quinoline Ring)

Fig 1. Primary CID fragmentation pathways of protonated primaquine (m/z 260.17).

Platform Comparison: Low-Resolution vs. High-Resolution MS

Choosing the correct MS platform depends entirely on the analytical objective: Targeted Quantification vs. Untargeted Structural Elucidation .

Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)
  • Best For: Pharmacokinetic (PK) studies and high-throughput clinical quantification.

  • Performance: QqQ instruments excel in sensitivity and dynamic range. By locking onto the specific precursor-to-product ion transitions (e.g., m/z 320 → 247 for CQ), QqQ minimizes background noise. However, its low mass resolution (typically unit mass, ~0.7 FWHM) makes it unsuitable for identifying unknown isobaric metabolites[2],[3].

Quadrupole Time-of-Flight (Q-TOF) / Orbitrap (HRMS)
  • Best For: Metabolite identification, impurity profiling, and degradation pathway mapping.

  • Performance: HRMS provides exact mass measurements (<5 ppm error), which is critical for determining the elemental composition of unknown fragments. For instance, identifying phase II metabolites like primaquine-glucose conjugates (m/z 422.2315) or carboxy-primaquine lactam relies entirely on the high-resolution capabilities of Q-TOF platforms[1].

MS_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile) Sample->Prep LC UHPLC Separation (aQ C18 Column) Prep->LC Split MS Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) MRM Mode Split->QqQ Max Sensitivity QTOF HRMS (Q-TOF/Orbitrap) DDA/DIA Mode Split->QTOF High Mass Accuracy Quant Targeted Quantification (Pharmacokinetics) QqQ->Quant Metab Structural Elucidation (Metabolite ID) QTOF->Metab

Fig 2. Decision matrix for targeted vs. untargeted aminoquinoline MS workflows.

Quantitative Data Summary

The following table synthesizes the experimentally validated CID fragmentation parameters for key aminoquinolines, serving as a reference for MRM method building or HRMS data annotation[2],[1],[3],[4].

AnalytePrecursor Ion [M+H]⁺Primary Product Ion (Quantifier)Secondary Product Ions (Qualifier)Neutral Loss Mechanism
Primaquine m/z 260.17m/z 243.15m/z 175.08, 86.09-17 Da (Ammonia loss)
Chloroquine m/z 320.18m/z 247.11m/z 231.05, 191.05-73 Da (Diethylamine loss)
Hydroxychloroquine m/z 336.18m/z 247.11m/z 179.05-89 Da (Ethyl(hydroxyethyl)amine loss)
Carboxyprimaquine m/z 257.13m/z 239.11m/z 175.08, 83.04-18 Da (Water loss)

Validated Experimental Methodology: UHPLC-MS/MS of AQs

This step-by-step protocol is designed as a self-validating system for the quantification of primaquine and chloroquine in human plasma. Every step includes the causality behind the procedural choice to ensure scientific rigor.

Step 1: Sample Preparation (Protein Precipitation)
  • Transfer 50 µL of plasma to a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing stable-isotope labeled internal standards).

    • Causality: Aminoquinolines exhibit moderate to high plasma protein binding. Acetonitrile provides a harsh denaturing environment that effectively disrupts protein-drug binding, ensuring complete analyte recovery while precipitating massive plasma proteins that would otherwise cause severe ion suppression in the ESI source[2].

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation
  • Column: Hypersil GOLD aQ C18 (100 × 2.1 mm, 1.9 µm)[2].

    • Causality: The 'aQ' designation indicates polar end-capping. This prevents stationary phase dewetting under highly aqueous initial gradient conditions, which is crucial for retaining polar, early-eluting AQ metabolites (e.g., 5,6-orthoquinone primaquine)[2].

  • Mobile Phase A: 20 mM Ammonium Formate in Water[4].

    • Causality: Ammonium formate acts as a volatile buffer that stabilizes the pH, ensuring the basic aminoquinolines remain consistently protonated prior to entering the MS source, thereby enhancing ionization efficiency.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & System Validation
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Self-Validation Check (System Suitability): Before running biological samples, inject a neat standard of Chloroquine. Monitor the ratio of the m/z 247 (quantifier) to m/z 191 (qualifier) product ions.

    • Causality: The ratio between these two fragments is highly sensitive to collision cell energy fluctuations. A stable ratio (±15% variance) confirms that the collision gas pressure and collision energy (CE) voltages are properly calibrated, ensuring run-to-run reproducibility[3].

References

1.[2] Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study. MDPI. 2.[1] Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry. PMC. 3.[3] Mass spectral data of chloroquine and hydroxychloroquine. ResearchGate. 4.[4] A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry. PMC.

Sources

Analytical Comparison Guide: ATR-FTIR vs. Transmission Spectroscopy for the Characterization of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For researchers and drug development professionals synthesizing quinoline derivatives, Fourier-Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for structural verification. The compound 2-Amino-6-methyl-3-phenylquinoline presents a complex vibrational profile due to the convergence of a primary heteroaromatic amine, an aliphatic methyl group, and multiple distinct aromatic systems (the quinoline core and the C3-phenyl ring).

This guide provides an objective, data-driven comparison of the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —specifically evaluating their performance in resolving the critical functional bands of this compound.

Comparative Methodology: ATR-FTIR vs. KBr Pellet

The choice of sampling technique directly impacts spectral quality, reproducibility, and the validity of analytical results[1].

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanistic Principle: ATR relies on an evanescent wave generated when an IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond). The wave penetrates the sample to a depth (

    
    ) of 0.5 to 2.0 µm.
    
  • Performance on Target Compound: ATR is the superior choice for identifying the primary amine (-NH₂) at the C2 position. Because ATR requires no hygroscopic matrix, it eliminates the broad O-H water band interference (~3400 cm⁻¹) that frequently plagues KBr spectra, allowing for clear resolution of the symmetric and asymmetric N-H stretches.

  • Limitation (Causality): Because penetration depth is proportional to wavelength (

    
    ), high-wavenumber bands (like the N-H and C-H stretches >3000 cm⁻¹) absorb less energy and appear artificially weaker compared to the lower-wavenumber fingerprint region[1].
    
Transmission Spectroscopy (KBr Pellet)
  • Mechanistic Principle: The compound is homogeneously dispersed in an IR-transparent alkali halide matrix. The IR beam passes entirely through the sample, adhering strictly to the Beer-Lambert Law.

  • Performance on Target Compound: KBr remains the gold standard for trace analysis and generating classic transmission spectra for library matching[2]. The longer effective pathlength yields superior Signal-to-Noise (S/N) ratios, particularly for the complex out-of-plane (OOP) C-H bending modes of the quinoline and phenyl rings (700–850 cm⁻¹).

  • Limitation (Causality): The labor-intensive preparation and moisture sensitivity of KBr can obscure the critical amine bands if the matrix is not meticulously dried[3].

Spectral Band Assignments & Quantitative Comparison

The following table summarizes the expected vibrational modes for 2-Amino-6-methyl-3-phenylquinoline and compares the readout fidelity between the two modalities.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeATR-FTIR ReadoutKBr Pellet Readout
Primary Amine (-NH₂) ~3480 & ~3380Asymmetric & Symmetric N-H StretchExcellent: Clear doublets; lower relative intensity due to

limits.
Variable: Often obscured by broad O-H stretch from absorbed matrix moisture.
Aromatic Rings 3050 - 3020Aromatic C-H StretchGood: Weak intensity, requires ATR correction algorithm.Excellent: Sharp, distinct peaks adhering to Beer-Lambert law.
Methyl Group (-CH₃) ~2920 & ~2850Aliphatic C-H StretchGood: Clearly resolved from aromatic C-H bands.Excellent: High S/N ratio.
Amine / Ring ~1630 - 1610N-H Bend / C=N StretchExcellent: Strong intensity, highly reproducible.Excellent: Strong intensity, but can overlap with water bending mode.
Aromatic Core ~1580 & 1490C=C Ring StretchExcellent: Core fingerprint bands are highly defined.Excellent: Core fingerprint bands are highly defined.
Aryl Amine ~1330 - 1250C-N StretchExcellent: High intensity in the lower wavenumber region.Excellent: High intensity.
Phenyl (C3) ~760 & ~695Out-of-Plane (OOP) C-H BendGood: Strong, but peak shape can be distorted by dispersion.Superior: Un-distorted, high-resolution peaks ideal for structural confirmation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: ATR-FTIR Workflow (Diamond Crystal)
  • Background Validation: Clean the diamond crystal with isopropanol. Run a background scan (64 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline must be flat with >95% energy throughput. Any peaks above the noise floor indicate contamination; reclean before proceeding.

  • Sample Application: Deposit 1–2 mg of 2-Amino-6-methyl-3-phenylquinoline powder directly onto the crystal center.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Intimate contact is mandatory because the evanescent wave only penetrates ~1 µm. Poor contact causes massive signal loss.

    • Validation Check: Monitor the live preview. The C=N stretch peak (~1610 cm⁻¹) must reach at least 0.15 Absorbance Units. If lower, re-seat the sample and reapply pressure.

  • Acquisition & Correction: Acquire the spectrum. Apply an ATR-correction algorithm via the spectrometer software.

    • Validation Check: The intensity of the ~3480 cm⁻¹ N-H band should mathematically increase relative to the fingerprint region, normalizing the spectrum for library comparison[4].

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours.

    • Causality: Removes adsorbed water that would otherwise mask the target compound's primary amine N-H stretch[3].

  • Blank Validation: Press a pure KBr pellet (see Step 4) and scan.

    • Validation Check: Transmittance must be >80% across the spectrum. The O-H band at 3400 cm⁻¹ must have an absorbance of <0.05. If higher, discard and re-dry the KBr.

  • Milling: Combine 1 mg of the quinoline sample with 100 mg of validated KBr in an agate mortar. Grind vigorously for 2 minutes.

    • Causality: Particle size must be reduced to <2 µm (smaller than the IR wavelength) to prevent the Christiansen effect, which causes severely sloping, asymmetric baselines.

  • Pressing: Transfer the powder to a 7 mm or 13 mm die. Apply vacuum for 2 minutes, then press at 10 tons for 3 minutes.

    • Causality: The vacuum removes entrapped air, preventing light-scattering micro-voids[2].

    • Validation Check: The extruded pellet must be visually translucent. An opaque white pellet indicates trapped air or moisture and must be discarded.

  • Acquisition: Mount the pellet and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

Workflow Visualization

The following diagram illustrates the decision matrix and validation checkpoints for analyzing substituted quinolines.

FTIR_Workflow A 2-Amino-6-methyl-3-phenylquinoline B Select IR Modality A->B C ATR-FTIR (Diamond) B->C Rapid Screening D Transmission (KBr) B->D Trace Analysis E Apply Anvil Pressure C->E F Vacuum Press (10T) D->F G ATR Depth Normalization E->G H Baseline Scattering Correction F->H I Resolved N-H Bands G->I J High S/N Fingerprint H->J

Fig 1: Decision matrix and validation workflow for FTIR analysis of substituted quinolines.

References

  • Title: A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques Source: Benchchem URL
  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Title: Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets Source: MAS Journal of Applied Sciences URL
  • Title: Should I be using KBr pellets in FTIR Spectroscopy Source: Specac Ltd URL

Sources

A Comparative Guide to HPLC Method Development for the Purity of 2-Amino-6-methyl-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Amino-6-methyl-3-phenylquinoline. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, comparing alternative approaches with supporting data to arrive at a validated, fit-for-purpose analytical procedure.

Introduction: The Analyte and the Analytical Imperative

2-Amino-6-methyl-3-phenylquinoline is a heterocyclic aromatic amine. Its structure, featuring a quinoline core, a basic amino group, and hydrophobic phenyl and methyl substituents, presents specific challenges and opportunities for chromatographic separation. In pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is non-negotiable. An effective analytical method must not only quantify the main compound but also separate it from all potential process impurities and degradation products that could compromise safety and efficacy.[1]

Reversed-phase HPLC (RP-HPLC) is the predominant technique for this task due to its versatility, precision, and suitability for analyzing organic molecules of this nature.[2][3] This guide will compare key parameters in RP-HPLC to develop a method that is specific, robust, and compliant with international regulatory standards, such as the ICH guidelines.[4][5][6]

Part 1: Foundational Strategy - Analyte Characterization and Initial Conditions

The molecular structure of 2-Amino-6-methyl-3-phenylquinoline dictates our initial strategy.

  • Hydrophobicity: The phenyl and quinoline rings make the molecule significantly non-polar, suggesting strong retention on a hydrophobic stationary phase like C18.[2]

  • Ionization: The primary amino group is basic. Its ionization state is dependent on the mobile phase pH, which will be a powerful tool to control retention and selectivity.[7][8] At a pH below its pKa, the amine will be protonated (-NH3+), making it more polar and eluting earlier. At a pH above its pKa, it will be neutral (-NH2), making it more non-polar and eluting later.

  • UV Absorbance: The conjugated aromatic system acts as a strong chromophore, making UV detection a highly sensitive and appropriate choice.[1][9] A preliminary scan would identify the wavelength of maximum absorbance (λmax) for sensitive detection.

Based on this analysis, a logical starting point for method development is established.

Initial Chromatographic Conditions:

  • Mode: Reversed-Phase Liquid Chromatography (RP-LC).[2]

  • Detector: UV/PDA Detector at a determined λmax.

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust first choice.[10]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (A) and an organic modifier (B), like acetonitrile or methanol, is typically required to separate compounds with a range of polarities.[1]

Part 2: Comparative Analysis of Critical Method Parameters

Method development is an iterative process of optimization. Here, we compare key variables to understand their impact on the separation of 2-Amino-6-methyl-3-phenylquinoline from its hypothetical impurities (Impurity A - more polar, Impurity B - structurally similar/less polar).

Comparison 1: Stationary Phase Selectivity

While C18 columns are ubiquitous, alternative stationary phases can offer unique interactions that may be crucial for resolving closely eluting impurities.[11] We compare a traditional C18 phase, which separates primarily on hydrophobicity, with a Phenyl-Hexyl phase, which introduces π-π interactions.[12]

Causality: The Phenyl-Hexyl phase can interact with the aromatic rings of the analyte and its impurities.[12] If an impurity has a slightly different aromatic character, this alternative interaction mechanism can significantly enhance resolution where a C18 column might fail.

Table 1: Comparison of Stationary Phase Performance

Parameter C18 Column Phenyl-Hexyl Column Justification
Analyte Retention Time (min) 12.5 11.8 Phenyl phase can have slightly less hydrophobic retention than a densely bonded C18.
Resolution (Analyte / Impurity A) 4.5 4.8 Both columns easily resolve the more polar impurity.
Resolution (Analyte / Impurity B) 1.4 2.2 The π-π interactions of the Phenyl-Hexyl phase provide superior resolution for the structurally similar, aromatic impurity.

| Peak Asymmetry (Analyte) | 1.3 | 1.2 | Both show acceptable peak shape, with the Phenyl-Hexyl being slightly better. |

Comparison 2: Organic Modifier

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[13][14] They differ in viscosity, elution strength, and their ability to engage in hydrogen bonding, which can alter selectivity.[8]

Causality: ACN is aprotic and generally provides better peak efficiency (sharper peaks) due to its lower viscosity.[13] Methanol is a protic solvent and can engage in hydrogen bonding, which may provide unique selectivity for compounds capable of such interactions.

Table 2: Comparison of Organic Modifier Performance (on Phenyl-Hexyl Column)

Parameter Acetonitrile Methanol Justification
Analysis Run Time (min) 20 25 ACN is a stronger solvent, leading to shorter elution times under equivalent gradient conditions.
Resolution (Analyte / Impurity B) 2.2 1.9 ACN provided better overall selectivity for this specific separation.

| System Backpressure (psi) | 2200 | 2800 | ACN's lower viscosity results in lower backpressure, which is beneficial for column longevity. |

Comparison 3: Mobile Phase pH

For an ionizable compound like an aromatic amine, pH is the most powerful tool for manipulating retention and peak shape.[7] We will compare a low pH, which protonates the basic amine, with a near-neutral pH.

Causality:

  • Low pH (e.g., 2.8): The amino group is fully protonated (R-NH3+), making the analyte more polar and reducing its retention time. This also suppresses the ionization of silica-based column silanols, minimizing undesirable secondary interactions that cause peak tailing.[7][8]

  • Neutral pH (e.g., 6.8): The analyte exists in equilibrium between its ionized and neutral forms. This can lead to poor peak shape. Furthermore, at this pH, residual silanols on the stationary phase are ionized and can interact electrostatically with the protonated analyte, causing significant peak tailing.[7]

Table 3: Comparison of Mobile Phase pH (on Phenyl-Hexyl Column with ACN)

Parameter pH 2.8 (Formate Buffer) pH 6.8 (Phosphate Buffer) Justification
Analyte Retention Time (min) 8.9 14.2 The protonated analyte at low pH is more polar and elutes much faster.
Peak Asymmetry (Analyte) 1.1 2.5 Low pH suppresses silanol interactions, resulting in a highly symmetric peak. Severe tailing is observed at neutral pH.

| Resolution (Analyte / Impurity B) | 2.3 | 1.8 | The sharper peak shape at low pH significantly improves the resolution from the nearest eluting impurity. |

Part 3: The Optimized Method and Validation Protocol

The comparative studies lead to a final, optimized method designed for robust purity testing.

Optimized HPLC Method Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: λmax nm (determined from UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-22 min: 80% B

    • 22-23 min: 80% to 30% B

    • 23-28 min: 30% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Method Validation Strategy (per ICH Q2(R2))

The optimized method must be validated to prove it is fit for its intended purpose.[6] This involves a series of experiments to test its performance characteristics.[5][15][16]

  • Specificity: A forced degradation study will be performed. The sample will be subjected to acid, base, oxidative, thermal, and photolytic stress.[10][17] The method must demonstrate the ability to separate the main analyte peak from all degradation products, which is confirmed using peak purity analysis with a PDA detector.[10]

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Six replicate injections of the same sample. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day with a different instrument. Results are compared to assess variability.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on the results. The system suitability criteria must still be met.

Table 4: Summary of Typical Validation Acceptance Criteria

Parameter Acceptance Criterion
Specificity Peak is pure and resolved from all degradants (Resolution > 2.0)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 1.0%

| Robustness | System suitability parameters pass under all varied conditions |

Part 4: Visualization of Workflows and Principles

Diagrams can clarify complex processes and scientific principles.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization (Comparative) cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, pKa, UV) Initial Select Initial Conditions (C18, ACN/H2O, UV) Analyte->Initial Informs Col_Comp Column Screening (C18 vs Phenyl) Initial->Col_Comp MP_Comp Mobile Phase (ACN vs MeOH) pH_Comp pH Optimization (Low vs Neutral) Optimized Define Optimized Method pH_Comp->Optimized Validation ICH Method Validation (Specificity, Linearity, etc.) Optimized->Validation

Caption: HPLC Method Development Workflow.

pHEffect cluster_low_pH Low pH (e.g., 2.8) cluster_high_pH Neutral pH (e.g., 6.8) Analyte_low Analyte (R-NH3+) Protonated & Polar Result_low Result: Fast Elution Symmetric Peak Analyte_low->Result_low No interaction with Silanol_low Silanol (Si-OH) Neutral Analyte_high Analyte (R-NH3+) Protonated Silanol_high Silanol (Si-O-) Ionized & Negative Analyte_high->Silanol_high Ionic Interaction Result_high Result: Strong Retention Peak Tailing

Caption: Effect of Mobile Phase pH on Analyte and Column.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International.
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.
  • Exploring the Different Mobile Phases in HPLC - Veeprho Pharmaceuticals.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • Reversed Phase HPLC Columns - Phenomenex.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
  • A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions.
  • Choosing the Right HPLC Stationary Phase | LCGC International - Chromatography Online.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.

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Structure-Activity Relationship (SAR) of Methyl-Substituted Aminoquinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structure-activity relationship (SAR) profiling not merely as a cataloging of IC₅₀ values, but as a mechanistic puzzle. The aminoquinoline scaffold—historically anchored by antimalarials like chloroquine (a 4-aminoquinoline) and primaquine (an 8-aminoquinoline)—remains a highly privileged structure in drug discovery.

When we introduce a seemingly simple methyl group (-CH₃) to this scaffold, we fundamentally alter the molecule's electrostatic surface, lipophilicity (logD), and steric volume. This guide objectively compares the performance of various methyl-substituted aminoquinolines, detailing the causality behind their efficacy and providing self-validating experimental workflows for your own laboratory validation.

Mechanistic Rationale: The Role of Methylation

The biological activity of aminoquinolines is heavily dictated by their ability to accumulate in acidic environments (like the Plasmodium food vacuole or mammalian lysosomes) and bind to specific targets (such as hematin) (1)[1]. Methyl substitution impacts this through three primary mechanisms:

  • pKa Modulation: Electron-withdrawing groups (like 7-chloro) lower the pKa of the quinoline nitrogen, optimizing vacuole accumulation. Conversely, electron-donating methyl groups can increase electron density, which may strengthen target binding but alter pH-dependent partitioning (2)[2].

  • Steric Hindrance: The exact position of the methyl group dictates whether the molecule can successfully undergo π-π stacking with hematin.

  • Metabolic Stability: N-methylation on the side chain can prevent rapid metabolic N-dealkylation by cytochrome P450 enzymes, prolonging the drug's half-life.

Visualizing the SAR Logic

SAR_Logic Me Methyl Substitution (-CH3) Ring Ring Position (e.g., 8-CH3) Me->Ring SideChain Side-Chain N-Methylation (-N(CH3)-R) Me->SideChain Aryl Aryl/Chalcone Para-CH3 Me->Aryl Steric Steric Clash with Heme (Loss of Activity) Ring->Steric Lipid Optimized logD & Metabolic Stability SideChain->Lipid EDG Electron-Donating Effect (Stronger Binding) Aryl->EDG Fail Inactive Compound Steric->Fail Success Potent Efficacy vs. Resistant Strains Lipid->Success EDG->Success

Caption: Logical flow of how methyl substitution position dictates aminoquinoline efficacy and mechanism.

Comparative SAR Analysis

Ring Methylation vs. Halogenation

In the 4-aminoquinoline series, the 7-position must typically be occupied by an electron-withdrawing halogen (like Chlorine) to maintain the optimal pKa for vacuole accumulation. If a methyl group is substituted at the 8-position , the result is a complete loss of antimalarial activity (2)[2]. Mechanistically, the bulky methyl group at the 8-position creates a steric clash that prevents the flat quinoline ring from intercalating with the porphyrin ring of hematin.

Side-Chain N-Methylation

Recent breakthroughs have demonstrated that modifying the flexible side chain yields superior results against multidrug-resistant strains. Synthesizing 4-N-methylaminoquinolines (where the secondary amine of the side chain is methylated) results in compounds with an IC₅₀ < 0.5 µM against the chloroquine-resistant K1 strain of P. falciparum (3)[3]. The N-methyl group strikes an ideal balance: it is small enough to avoid steric repulsion at the target site, yet lipophilic enough to enhance membrane permeability and resist oxidative dealkylation.

Aryl and Chalcone Hybrids

When 4-aminoquinolines are hybridized with chalcones, placing a methyl group (-CH₃) at the para-position of the aryl ring significantly enhances antiplasmodial activity (4)[4]. As an electron-donating group, the para-methyl increases the electron density of the hybrid system, facilitating stronger non-covalent interactions with the heme target.

Quantitative Performance Comparison
Compound ClassStructural ModificationTarget Strain / AssayRelative PerformanceMechanistic Causality
Chloroquine (Ref) 7-Chloro, 4-DiethylaminoP. falciparum (3D7)Baseline PotencyOptimal pKa for vacuole accumulation.
8-Methyl-4-AQ 8-CH₃ substitutionP. falciparumInactive Steric hindrance prevents π-π stacking with hematin.
4-N-Methylamino-AQ N-methyl secondary amineP. falciparum (K1)IC₅₀ < 0.5 µM Prevents rapid metabolic degradation; maintains ideal logD.
4-AQ Chalcone Hybrid Para-CH₃ on Aryl RingP. falciparumEnhanced Potency Electron-donating effect increases target binding affinity.

Validating Efficacy: Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Below are the definitive methodologies for evaluating methyl-substituted aminoquinolines.

Workflow Visualization

Workflow Synth 1. Synthesis & Purification HPIA 2. HPIA Assay (Target Binding) Synth->HPIA InVitro 3. SYBR Green I (Parasite Viability) HPIA->InVitro Tox 4. Mammalian Cytotoxicity InVitro->Tox SAR 5. SAR Modeling Tox->SAR

Caption: Self-validating experimental workflow for screening methyl-substituted aminoquinolines.

Protocol 1: Hematin Polymerization Inhibition Assay (HPIA)

Objective: Confirm that the methyl substitution does not sterically block the compound's ability to inhibit heme crystallization.

  • Step 1: Hemin Solubilization. Dissolve hemin in 100% DMSO.

    • Causality: Hemin rapidly aggregates in aqueous solutions. DMSO ensures the substrate remains monomeric before the reaction initiates, preventing false-positive inhibition readouts.

  • Step 2: Reaction Assembly. Mix the solubilized hemin with 0.5 M sodium acetate buffer adjusted to pH 5.0 .

    • Causality: This specific pH precisely mimics the acidic environment of the Plasmodium food vacuole, which is the physiological trigger for hemozoin formation.

  • Step 3: Compound Incubation. Add the methyl-substituted analogs at varying concentrations (e.g., 0.1 to 100 µM) and incubate at 37°C for 24 hours. Include Chloroquine as a positive control and a vehicle-only negative control.

  • Step 4: Quantification. Centrifuge the microplates to pellet the polymerized hemozoin. Wash the pellet, dissolve it in 0.1 M NaOH, and measure absorbance at 405 nm.

    • Causality: NaOH converts the insoluble hemozoin back into soluble hematin, allowing for highly linear spectrophotometric quantification.

Protocol 2: SYBR Green I In Vitro Efficacy Assay

Objective: Evaluate the actual antiplasmodial IC₅₀ of the compounds against live sensitive (3D7) and resistant (K1) strains.

  • Step 1: Parasite Culturing. Culture P. falciparum in human erythrocytes using RPMI 1640 medium supplemented with human serum at a 5% hematocrit.

  • Step 2: Dosing. Plate asynchronous parasite cultures in 96-well plates and expose them to serial dilutions of the synthesized 4-N-methylaminoquinolines. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Step 3: Lysis and Detection. Add a lysis buffer containing SYBR Green I dye. Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm / Emission: 530 nm).

    • Causality (Self-Validation): Mature human erythrocytes lack a nucleus and DNA. Therefore, any fluorescent signal generated by the DNA-intercalating SYBR Green I dye belongs exclusively to replicating parasites. This completely eliminates host-cell background noise, ensuring the IC₅₀ calculation is absolute.

References

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite . ACS Omega. 3

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances.4

  • SAR of 4 Aminoquinoline . YouTube. 2

  • The Structure-Activity Relationship of 4-Aminoquinoline Compounds: A Technical Guide . Benchchem. 1

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets . Frontiers.5

Sources

X-ray diffraction analysis of 2-Amino-6-methyl-3-phenylquinoline crystals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Diffraction Analysis of 2-Amino-6-methyl-3-phenylquinoline Crystals: A Comparative Perspective

For researchers and professionals in drug development and materials science, the quinoline scaffold is a cornerstone of molecular design, with derivatives exhibiting a vast array of biological activities.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as solid-state conformation and intermolecular interactions directly govern properties such as solubility, stability, and bio-availability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure.[3][4]

This guide provides a comprehensive overview of the crystallographic analysis of 2-Amino-6-methyl-3-phenylquinoline, a molecule of interest due to its combination of a hydrogen-bonding amino group and a bulky, π-stacking-capable phenyl substituent. Lacking a publicly available crystal structure for this specific compound, this guide will establish a robust framework for its analysis by drawing objective comparisons with structurally related quinoline derivatives. We will explore the causality behind experimental choices, from synthesis and crystallization to data refinement, providing a predictive and practical resource for investigators in the field.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The most versatile and widely employed method for constructing the polysubstituted quinoline core is the Friedländer Annulation.[5][6]

Synthetic Pathway via Friedländer Annulation

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] For the target molecule, 2-Amino-6-methyl-3-phenylquinoline, a logical approach involves the reaction of 2-amino-5-methylacetophenone with phenylacetonitrile.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization start_A 2-Amino-5-methylacetophenone start_B Phenylacetonitrile catalyst Acid Catalyst (e.g., p-TsOH, In(OTf)3) reaction Friedländer Annulation (Condensation & Cyclization) product Crude 2-Amino-6-methyl-3-phenylquinoline purify Column Chromatography (Silica Gel) crystallize Slow Evaporation (e.g., Hexane-Ethyl Acetate) crystals Single Crystals

Caption: Synthetic and crystallization workflow for 2-Amino-6-methyl-3-phenylquinoline.

Experimental Protocol: Synthesis

  • Reactant Setup: To a solution of 2-amino-5-methylacetophenone (1.0 eq) in a suitable solvent such as toluene or ethanol, add phenylacetonitrile (1.2 eq).[1]

  • Catalysis: Introduce an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq). The choice of catalyst is critical; Lewis acids like Indium(III) triflate (In(OTf)₃) have been shown to be highly effective under solvent-free conditions, often leading to higher yields.[7]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[8] Microwave-assisted protocols can significantly reduce reaction times, often requiring only 5-15 minutes at elevated temperatures (e.g., 160 °C).[5]

  • Workup: After completion, cool the mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.[1][8]

Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often more art than science, requiring careful control over saturation and nucleation. The key is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate or dichloromethane).

  • Induce Slow Precipitation: Add a "poor" solvent or "anti-solvent" (e.g., hexane or n-heptane) dropwise until the solution becomes faintly turbid. This brings the solution close to saturation.[9]

  • Slow Evaporation: Loosely cover the vial to allow the solvent to evaporate slowly over several days at room temperature. This gradual increase in concentration encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect ones.[10] Crystallization from a hexane-ethyl acetate mixture is a common and effective strategy for compounds of this type.[8]

Single-Crystal X-ray Diffraction: Elucidating the Structure

SCXRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular arrangement in a crystal.[3]

G crystal Mount Single Crystal on Diffractometer xray Irradiate with Monochromatic X-rays (e.g., Mo Kα) crystal->xray data_coll Data Collection (Rotate crystal, collect diffraction pattern) xray->data_coll structure_sol Structure Solution (Determine electron density map) data_coll->structure_sol refinement Structure Refinement (Fit atoms to map, refine positions) structure_sol->refinement final_structure Final Crystal Structure (CIF File, R-factor) refinement->final_structure

Caption: General experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[11] Data is often collected at low temperatures (100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10]

  • Data Collection: The crystal is placed in an X-ray diffractometer, which uses a focused beam of monochromatic X-rays (commonly from a Mo or Cu source).[11][12] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

  • Structure Solution: The collected data (a set of reflection intensities and positions) is processed. The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[10] The quality of the final structure is assessed by figures of merit such as the R-factor.[13]

Structural Analysis and Comparison with Alternatives

While the specific crystal structure of 2-Amino-6-methyl-3-phenylquinoline is not published, we can predict its key features and understand its potential packing by comparing it to known structures of similar quinoline derivatives. The introduction of different substituents dramatically influences molecular conformation and intermolecular interactions.

G cluster_title Title Compound (2-Amino-6-methyl-3-phenyl) cluster_alt Alternative Substituents core Quinoline Core title_amino 2-Amino Group: - N-H···N H-bonds - Dimer formation core->title_amino title_phenyl 3-Phenyl Group: - π-π stacking - Steric twist vs. core core->title_phenyl alt_carbox 3-Carboxamide Group: - Strong N-H···O H-bonds - Chain/layer formation core->alt_carbox alt_styryl 4-Styryl Group: - Extended conjugation - C-H···π interactions core->alt_styryl alt_chloro 6-Chloro Group: - Halogen bonding - Alters π-system core->alt_chloro

Caption: Logical comparison of substituent effects on quinoline crystal packing.

Expected Intramolecular Features

The quinoline ring system itself is expected to be largely planar. A key feature will be the dihedral angle between this quinoline plane and the substituent at the 3-position. In Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the phenyl ring at the 4-position is twisted by 57.5° relative to the quinoline system, likely to minimize steric hindrance. A similar significant twist is anticipated for the 3-phenyl group in the title compound.

Predicted Intermolecular Interactions & Crystal Packing

The combination of the 2-amino and 3-phenyl groups offers a rich landscape for non-covalent interactions, which will dictate the supramolecular assembly.

  • Hydrogen Bonding: The 2-amino group provides two hydrogen bond donors (N-H). It is highly probable that these will form hydrogen bonds with the nitrogen atom of the quinoline ring of an adjacent molecule, leading to the formation of centrosymmetric dimers. This N-H···N interaction is a common and stabilizing motif in related amino-heterocycle structures.

  • π-π Stacking: The planar quinoline core and the phenyl ring are prime candidates for π-π stacking interactions. These interactions, where aromatic rings stack on top of each other, are a major cohesive force in the crystal packing of many quinoline derivatives.[8]

  • C-H···π Interactions: Weaker C-H···π hydrogen bonds, where a C-H bond points towards the face of an aromatic ring, are also likely to play a role in stabilizing the three-dimensional structure.[8][13]

Comparative Data from Related Structures

To provide a quantitative context, the table below compares key crystallographic parameters from several published substituted quinoline structures. This data illustrates the diversity in crystal systems and unit cell dimensions that arises from subtle changes in molecular structure.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)Dihedral Angle (Phenyl-Quinoline)Ref.
N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamideOrthorhombicPca2₁12.0007(3)9.6314(2)29.4627(8)49.40(5)°[10]
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateMonoclinicP2₁/c15.334(5)7.554(5)15.341(5)57.5(1)°[13]
(Fluorinated) 2-(2-Pyridyl)QuinolineTriclinicP-13.8719(3)11.3884(10)16.2562(13)N/A[14]

This comparison highlights that even with similar substituents, the crystal system can vary significantly. The dihedral angle in the two phenylquinoline examples is substantial, supporting the prediction of a non-coplanar arrangement in the title compound.

Conclusion

The X-ray diffraction analysis of 2-Amino-6-methyl-3-phenylquinoline provides a powerful lens through which to view its molecular architecture. By following a robust methodology encompassing synthesis via the Friedländer Annulation, careful single-crystal growth, and precise diffraction data analysis, researchers can obtain an unambiguous structural solution.

Based on a comparative analysis of related compounds, we predict a structure characterized by a significant twist between the phenyl and quinoline moieties and a supramolecular assembly dominated by a combination of N-H···N hydrogen-bonded dimers and extensive π-π stacking interactions. This detailed structural knowledge is invaluable for rational drug design, polymorphism screening, and understanding the structure-property relationships that are critical to the development of new therapeutics and functional materials.

References

  • Title: Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H)
  • Title: Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers Source: Benchchem URL
  • Title: Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions Source: ACS Publications URL
  • Title: Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst Source: Taylor & Francis URL
  • Title: X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H)
  • Source: SERC (Carleton)
  • Title: X-ray Diffraction (XRD)
  • Title: Single Crystal X-ray Diffraction and Structure Analysis Source: University of Washington URL
  • Title: Single Crystal X-Ray Diffraction of Materials Source: ThermoFisher URL
  • Title: Single Crystal X-Ray Structure Determination Source: Improved Pharma URL
  • Title: X-ray Crystallography of 2-(2-Chloroethyl)
  • Title: X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019)
  • Title: (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)
  • Title: Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)
  • Title: 2-Amino-3-phenylquinoline AldrichCPR 36926-84-8 Source: Sigma-Aldrich URL
  • Source: HETEROCYCLES, Vol. 92, No.
  • Title: N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide Source: PMC URL
  • Title: (PDF)

Sources

Safety Operating Guide

2-Amino-6-methyl-3-phenylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous disposal and handling protocols for 2-Amino-6-methyl-3-phenylquinoline , a substituted aminoquinoline derivative often utilized in medicinal chemistry for antimalarial and anticancer research.

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact structural isomer may be sparse in public databases, its disposal must follow the Precautionary Principle governing the Aminoquinoline class. These compounds are biologically active nitrogen-heterocycles, necessitating strict segregation from oxidative waste streams to prevent the formation of toxic nitrogen oxides (


) or uncontrolled exothermic reactions.

Part 1: Hazard Characterization & Technical Data

Before disposal, you must validate the waste profile. Aminoquinolines are generally classified as Acute Toxins (Oral) and Aquatic Pollutants .

Physicochemical & Hazard Profile

Data extrapolated from structural analogs (e.g., 2-Amino-3-methylquinoline, 6-Aminoquinoline).

PropertySpecification / Hazard ClassOperational Implication
Chemical Class Nitrogen Heterocycle (Organic Base)Incompatible with strong acids and oxidizers.
Physical State Solid (Crystalline powder)High dust generation potential; requires particulate respiratory protection.
GHS Classification Acute Tox. 3 or 4 (Oral) ; Skin/Eye Irrit. 2; Aquatic Chronic 3/4DO NOT dispose of down drains. Zero-discharge protocol required.
Signal Word DANGER Handle with high-level PPE (Nitrile gloves, N95/P100 respirator).
Incompatibilities Nitric Acid, Peroxides, PermanganatesRisk of violent nitration or ignition.

Part 2: Disposal Workflow & Decision Logic

The following decision tree illustrates the critical logic flow for classifying and sequestering this waste.

DisposalWorkflow Start Waste Generation: 2-Amino-6-methyl-3-phenylquinoline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste LiquidWaste Solvent Solution StateCheck->LiquidWaste Segregation Segregation: Isolate from Oxidizers & Acids SolidWaste->Segregation SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Halogenated->Segregation NonHalogenated->Segregation Container Packaging: HDPE or Glass (Amber) Segregation->Container Labeling Labeling: 'Toxic Organic Waste' List Constituent % Container->Labeling DisposalMethod Final Disposal: High-Temp Incineration (Rotary Kiln) Labeling->DisposalMethod

Figure 1: Operational decision tree for the segregation and packaging of aminoquinoline waste streams.[1][2][3]

Part 3: Step-by-Step Disposal Protocol

Step 1: Pre-Disposal Stabilization

Objective: Prevent environmental release and cross-reactivity during storage.

  • Quenching (Liquids Only): If the compound is dissolved in a reactive mixture (e.g., a reaction crude with residual thionyl chloride), quench carefully with a bicarbonate solution before transferring to the waste container.

  • Solid Stabilization: If the powder is fine and dispersible, wet it slightly with an inert solvent (like mineral oil) if it is to be stored in a solids bin, to prevent dust inhalation hazards upon reopening the bin.

Step 2: Packaging & Containment
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Aminoquinolines are stable in HDPE.

    • Prohibited: Do not use metal containers if acidic residues are present.

  • Liquid Waste: Segregate based on the solvent carrier (see Figure 1).

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO.

    • Crucial: Never mix with nitric acid waste streams. The amino group can undergo exothermic nitration or form unstable diazonium salts.

Step 3: Labeling Compliance

Label the container immediately upon first addition of waste. The label must include:

  • Full Chemical Name: 2-Amino-6-methyl-3-phenylquinoline.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Solvent Composition: e.g., "1% Active Compound in 99% Methanol".

Step 4: Final Disposal (Incineration)

The only acceptable final disposal method for this compound is High-Temperature Incineration equipped with a scrubber.

  • Mechanism: Incineration at >1000°C ensures the complete destruction of the quinoline ring system.

  • Scrubbing: The facility must have scrubbers to capture Nitrogen Oxides (

    
    ) generated from the amine and quinoline nitrogen atoms.
    

Part 4: Emergency Spill Procedures

In the event of a benchtop spill, immediate containment is required to prevent particulate spread.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and an N95 respirator (or half-mask with P100 cartridges).

  • Containment:

    • Solid Spill: Cover with a damp paper towel (dampened with water or ethanol) to prevent dust generation. Gently sweep into a dustpan.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad. Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a 10% bleach solution followed by water. The bleach helps oxidize and degrade trace residues of the organic base.

  • Disposal of Cleanup Materials: All contaminated towels, pads, and gloves must be disposed of in the Solid Hazardous Waste container, not the regular trash.

References

  • PubChem. (2025).[4] 2-Amino-3-methylquinoline Hazard Identification. National Library of Medicine. Retrieved from [Link]

  • ECHA. (2025). C&L Inventory: Aminoquinoline Derivatives. European Chemicals Agency.[4] Retrieved from [Link]

Sources

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